molecular formula C6H15N B1605483 Isohexylamine CAS No. 5344-20-7

Isohexylamine

货号: B1605483
CAS 编号: 5344-20-7
分子量: 101.19 g/mol
InChI 键: QVIAMKXOQGCYCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isohexylamine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2)4-3-5-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIAMKXOQGCYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277195
Record name Isohexylamine
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Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5344-20-7
Record name Isohexylamine
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Record name Isohexylamine
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Record name 4-methylpentan-1-amine
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Record name Isohexylamine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of Isohexylamine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isohexylamine

Introduction

This compound, also known as 4-methylpentan-1-amine, is a primary aliphatic amine.[1][2] With the chemical formula C₆H₁₅N, it is one of the isomers of hexylamine.[1][2][3] This document provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Synonyms: 4-Methyl-1-pentanamine, 4-Methylpentylamine[4] CAS Number: 5344-20-7[1][4] Molecular Formula: C₆H₁₅N[1][2][4] Molecular Weight: 101.19 g/mol [1][3][4]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotesSource(s)
Molecular Weight 101.19 g/mol -[1][3][4]
Density 0.768 - 0.770g/cm³At 20°C[1][4]
Boiling Point 123.3 - 125°CAt 760 mmHg[1][4][5]
Melting Point -94.4°C-[3][4][5]
Flash Point 25.7°C-[1]
Vapor Pressure 12.4mmHgAt 25°C[1]
Refractive Index 1.41 - 1.42--[1][4][5]
pKa 10.63 ± 0.10-Predicted[4][5]
Dipole Moment 1.60D-[3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are typically found within proprietary company documents or specific research publications. However, the following are detailed descriptions of standard methodologies that are broadly applicable for determining these key properties.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

  • Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is distilling. The flask is connected to a condenser, which is in turn connected to a receiving flask.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

  • Data Collection: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the given atmospheric pressure. For high accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A closed-cup method is often used for accuracy and safety.

  • Apparatus: A closed-cup flash point tester consists of a sample cup with a tightly fitting lid. The lid has ports for a thermometer, a stirrer, and an ignition source.

  • Procedure: The sample of this compound is placed in the cup and the lid is sealed. The sample is then heated at a slow, constant rate while being stirred.

  • Ignition Test: At regular temperature intervals, an ignition source (such as a small flame or an electric spark) is introduced into the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature at which the vapors ignite with a brief flash.

Determination of Vapor Pressure (Ebulliometry)

Ebulliometry is a precise method for determining the vapor pressure of a pure liquid at different temperatures.

  • Apparatus: A modified Swietoslawski ebulliometer is used, which is designed to measure the boiling temperature of a liquid under a controlled, stable pressure.[6] The apparatus includes a boiling flask, a Cottrell pump to ensure the thermometer is bathed in vapor-liquid equilibrium, a condenser, and a connection to a pressure control system (vacuum pump and inert gas supply).[6]

  • Procedure: The system pressure is set to a desired value and the sample is heated to its boiling point.[6]

  • Equilibrium Measurement: The temperature and pressure are precisely measured once the system reaches a stable vapor-liquid equilibrium.[6]

  • Data Range: This process is repeated at various pressures to obtain a set of vapor pressure data over a range of temperatures.[6] The precision of the vapor pressure measurement is typically high, for instance, within 0.5% for low pressures (1-50 kPa) and 0.2% for higher pressures (50-400 kPa).[6]

Visualizations

The following diagrams illustrate the relationships between the physicochemical properties of this compound and a general workflow for their determination.

Physicochemical_Properties_Relationship cluster_structure Molecular Structure cluster_physical Physical & Thermal Properties cluster_chemical Chemical & Interactive Properties Structure This compound (C₆H₁₅N) Branched Alkyl Chain Primary Amine Group BP Boiling Point Structure->BP influences MP Melting Point Structure->MP influences Density Density Structure->Density influences pKa pKa (Basicity) Structure->pKa determines Polarity Polarity Structure->Polarity determines VP Vapor Pressure BP->VP related to FP Flash Point VP->FP influences Solubility Solubility Polarity->Solubility influences

Caption: Logical relationships between molecular structure and key physicochemical properties.

Experimental_Workflow start Start: Obtain Pure This compound Sample select_prop Select Property for Measurement (e.g., Boiling Point) start->select_prop setup Prepare & Calibrate Apparatus (e.g., Distillation Setup) select_prop->setup measure Perform Measurement under Controlled Conditions setup->measure record Record Raw Data (Temperature, Pressure) measure->record analyze Analyze Data & Apply Corrections record->analyze report Report Final Value with Uncertainty analyze->report end End report->end

Caption: General experimental workflow for determining a physicochemical property.

References

Spectroscopic Profile of Isohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isohexylamine (also known as 4-methylpentan-1-amine), a primary aliphatic amine relevant in various chemical and pharmaceutical research settings. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: 4-methylpentan-1-amine[1]

  • Synonyms: this compound[1]

  • Molecular Formula: C₆H₁₅N[1]

  • Molecular Weight: 101.19 g/mol [1]

  • CAS Number: 5344-20-7[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
Data not available in search resultsC1
Data not available in search resultsC2
Data not available in search resultsC3
Data not available in search resultsC4
Data not available in search resultsC5 (methyl groups)
Data not available in search resultsC6 (methyl group)

Note: Specific chemical shift values for ¹H and ¹³C NMR of this compound were not found in the provided search results. The table structure is provided as a template for when such data is obtained.

Infrared (IR) Spectroscopy

Primary aliphatic amines like this compound exhibit characteristic IR absorption bands.[1][2][3] The N-H stretching vibrations typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[2][3] Other characteristic bands include the N-H bending (scissoring) vibration around 1550-1650 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ range for aliphatic amines, and a broad N-H wagging band between 650-900 cm⁻¹.[4][5]

Table 2: IR Spectroscopic Data for this compound (Vapor Phase)

Wavenumber (cm⁻¹)AssignmentIntensity
Data not available in search resultsN-H stretch (asymmetric)Medium
Data not available in search resultsN-H stretch (symmetric)Medium
Data not available in search resultsC-H stretchStrong
Data not available in search resultsN-H bend (scissoring)Medium
Data not available in search resultsC-N stretchMedium-Weak
Data not available in search resultsN-H wagBroad, Strong

Note: Specific peak wavenumbers for the vapor phase IR spectrum of this compound were not found in the provided search results, although its availability is mentioned.[1] The table is a template based on typical values for primary aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (101.19). As a compound with an odd number of nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd-numbered molecular ion peak.[2] A characteristic fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized immonium cation. For this compound, the base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment.

Table 3: Mass Spectrometry Data for this compound (GC-MS)

m/zRelative Intensity (%)Proposed Fragment
101Data not available[M]⁺
Data not availableData not available[M-CH(CH₃)₂]⁺
Data not availableData not available[M-CH₂CH(CH₃)₂]⁺
30Likely 100[CH₂NH₂]⁺

Note: While the existence of GC-MS data is confirmed, the specific m/z values and their relative intensities for this compound were not detailed in the search results.[1] The table presents expected fragmentation based on the principles of mass spectrometry of aliphatic amines.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-25 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the amine and the desired chemical shift reference.

  • Data Acquisition:

    • The NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal. For vapor-phase IR, the sample is introduced into a gas cell.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum displays the intensity of infrared absorption as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates/ATR) Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data Interpretation Structure Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Guide/ Whitepaper Interpretation->Report

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of Isohexylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of isohexylamine (4-methylpentan-1-amine) in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this document focuses on providing a strong predictive framework based on the known solubility of its structural isomer, n-hexylamine, and the general principles of amine solubility. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of this compound solubility.

Core Principles of this compound Solubility

This compound, a primary aliphatic amine with the chemical formula C₆H₁₅N, possesses a molecular structure that dictates its solubility behavior. The presence of a polar amine (-NH₂) group allows for hydrogen bonding with polar solvents, while the nonpolar isohexyl alkyl chain contributes to its affinity for nonpolar organic solvents.

Generally, aliphatic amines with a carbon chain length similar to this compound are soluble in a wide array of organic solvents.[1][2] This is attributed to the ability of the nitrogen atom's lone pair of electrons to participate in intermolecular interactions. As the carbon chain length increases, the hydrophobic character of the amine becomes more pronounced, which can slightly decrease its solubility in highly polar solvents like water, but enhances its solubility in nonpolar solvents.

Predicted Solubility of this compound

Based on the reported solubility of n-hexylamine and general solubility principles for aliphatic amines, this compound is predicted to be miscible or highly soluble in most common organic solvents.[3][4] The branched nature of the isohexyl group, compared to the straight chain of n-hexylamine, is not expected to significantly alter its solubility profile in organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents at standard conditions (25 °C, 1 atm). It is important to note that this data is predictive and should be confirmed by experimental determination for applications requiring high precision.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe polar hydroxyl group of alcohols can readily form hydrogen bonds with the amine group of this compound.[5]
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleEthers can act as hydrogen bond acceptors, interacting with the amine protons of this compound.[4]
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleThe polar carbonyl group of ketones can interact with the amine group of this compound.[1]
Esters Ethyl AcetateHighly SolubleEsters are polar aprotic solvents that can effectively solvate this compound.
Aromatic Hydrocarbons Toluene, BenzeneHighly SolubleThe nonpolar alkyl chain of this compound has a strong affinity for nonpolar aromatic solvents.[2]
Halogenated Solvents Dichloromethane, ChloroformHighly SolubleThese solvents can effectively solvate the alkyl portion of this compound. Note: Some primary amines can react with chloroform and carbon tetrachloride.[1]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

A precise and reliable method for determining the solubility of a liquid amine like this compound in an organic solvent is the isothermal shake-flask method.[6][7][8] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Scintillation vials or flasks with airtight caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate liquid phase of this compound after equilibration will confirm saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Gentle agitation helps to facilitate the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for the separation of the undissolved this compound from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute layer.

  • Filtration: To remove any undissolved micro-droplets of this compound, filter the collected sample through a syringe filter that is compatible with the solvent.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G A 1. Preparation Add known volume of solvent to vials. B 2. Saturation Add excess this compound to each vial. A->B C 3. Equilibration Shake at constant temperature (e.g., 24-48h). B->C D 4. Phase Separation Allow undissolved amine to settle. C->D E 5. Sampling Withdraw supernatant (saturated solution). D->E F 6. Filtration Filter sample to remove undissolved droplets. E->F G 7. Quantification Analyze concentration via GC-FID. F->G H 8. Calculation Determine solubility (e.g., g/100 mL). G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of isohexylamine (4-methylpentan-1-amine). Due to a lack of publicly available specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound, this guide synthesizes information from safety data sheets, studies on structurally similar primary amines, and general principles of thermal analysis. The document outlines expected thermal behavior, potential decomposition products, and detailed experimental protocols for future analysis. This guide serves as a foundational resource for professionals working with this compound, enabling informed handling, risk assessment, and experimental design.

Introduction

This compound, a primary aliphatic amine, finds application in various chemical syntheses, including in the pharmaceutical and polymer industries. A thorough understanding of its thermal stability is paramount for safe handling, storage, and determination of its processing limits. Thermal decomposition can lead to the generation of hazardous and reactive byproducts, impacting product purity, process safety, and environmental compliance. This guide aims to provide a detailed understanding of the thermal properties of this compound, drawing upon available data for the compound and its structural isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H15N[1]
Molecular Weight 101.19 g/mol [1]
Boiling Point 123.3°C[2]
Melting Point -94.4°C[2]
Autoignition Temperature 270 °C / 518 °F[3]

Thermal Stability and Decomposition Analysis

General Thermal Behavior of Primary Amines

Primary amines are known to undergo thermal decomposition through various pathways. Studies on primary amines with different alkyl chain lengths indicate that stability is influenced by the molecular structure. For instance, primary amines with shorter alkyl linkers, such as methyl groups, exhibit lower thermal stability, with significant degradation observed at temperatures as low as 135°C. In contrast, those with longer ethyl and propyl linkers are thermally more robust.[4][5] Tertiary amines are generally found to be considerably more thermally stable than primary and secondary amines.[6]

Expected Decomposition of this compound

Based on the general behavior of primary amines and safety data for related compounds, the thermal decomposition of this compound is expected to generate various products. Under inert atmospheres, decomposition pathways may involve C-N and C-C bond cleavage. In the presence of oxygen, the formation of nitrogen oxides (NOx) and carbon oxides (CO, CO2) is highly probable.[3][7] The autoignition temperature of 270°C suggests that in the presence of an ignition source and air, this compound can undergo rapid, exothermic oxidation.[3]

For the structural isomer, n-hexylamine, thermal decomposition is noted to generate corrosive vapors.[8] It is reasonable to expect similar behavior from this compound.

Table 2: Summary of Thermal Decomposition Data for Related Amines

CompoundAnalysis MethodKey FindingsReference(s)
Primary Amines (general) TGAMethyl-linked amines show ~80% mass loss at 135°C. Ethyl and propyl-linked amines are more stable.[4][5]
n-Hexylamine DSC (in Dichloromethane)Onset of decomposition at 110°C with a decomposition energy of 830 J/g.[9]
This compound -No specific TGA/DSC data available.-

Note: The data for n-hexylamine was obtained in a mixture with dichloromethane and may not represent the intrinsic thermal stability of the pure amine.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different process conditions.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample at a low temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to events like melting, boiling, and decomposition. The enthalpy change (ΔH) for these events can be calculated from the peak areas.

Visualizing Experimental Workflow and Decomposition Logic

The following diagrams, created using the DOT language, illustrate the logical workflow for thermal analysis and a conceptual model of this compound's decomposition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Tonset, Tmax, ΔH TGA_Data->Analysis DSC_Data->Analysis Decomposition_Pathway cluster_initial Initial Compound cluster_conditions Decomposition Conditions cluster_products Potential Decomposition Products This compound This compound (C6H15N) Inert Inert Atmosphere (e.g., N2) This compound->Inert Oxidizing Oxidizing Atmosphere (e.g., Air) This compound->Oxidizing Inert_Products Lower MW Amines Alkenes Ammonia Inert->Inert_Products Oxidizing_Products Nitrogen Oxides (NOx) Carbon Monoxide (CO) Carbon Dioxide (CO2) Water (H2O) Oxidizing->Oxidizing_Products

References

Isohexylamine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for Isohexylamine (also known as 4-methylpentan-1-amine).

Core Safety and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling to prevent adverse health effects and ensure laboratory safety. The following tables summarize its key physical and chemical properties, as well as its hazard classifications.

Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 5344-20-7[1][2]
Molecular Formula C₆H₁₅N[1][2]
Molecular Weight 101.19 g/mol [1][2]
Appearance Clear, colorless liquid[3][4]
Boiling Point 125 °C at 760 mmHg[1]
Melting Point -23 °C[5]
Flash Point 25.7 °C[1]
Density 0.768 g/cm³[1]
Vapor Pressure 12.4 mmHg at 25 °C[1]
Solubility Soluble in water[6][7]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour
Acute Toxicity, Oral3 or 4H301/H302: Toxic if swallowed / Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation1A/1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Aquatic Toxicity2H401: Toxic to aquatic life
Chronic Aquatic Toxicity1 or 2H410/H411: Very toxic to aquatic life with long lasting effects / Toxic to aquatic life with long lasting effects

Note: The exact GHS classification may vary slightly between suppliers.[5][8]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Nitrile, Neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[5][9]

  • Avoid breathing vapors or mist.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

  • Use only non-sparking tools and take precautionary measures against static discharge.[5][10]

  • Do not eat, drink, or smoke when using this product.[5][8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

  • Keep locked up or in an area accessible only to qualified or authorized persons.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

  • The product is air-sensitive and should be stored under an inert atmosphere if possible.[5][11]

Emergency Procedures

In the event of an emergency, follow these procedures:

First-Aid Measures:

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6][8]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[6][8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][8]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][12]

  • Specific hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[6] Hazardous combustion products include carbon oxides and nitrogen oxides.[8]

  • Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[6]

  • Remove all sources of ignition.[6]

  • Ensure adequate ventilation.[8]

  • Wear appropriate personal protective equipment.[8]

  • Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it for disposal in a suitable, closed container.[6][13]

  • Do not let the product enter drains.[5][8]

Toxicological Information and Experimental Protocols

While specific toxicological studies on this compound are not extensively published, data from suppliers and related compounds provide insight into its toxicity profile. The primary hazards are its corrosive nature and acute toxicity if swallowed, inhaled, or in contact with skin.[5][8]

Acute Toxicity Data
RouteSpeciesValueRemarks
DermalRabbitLD50: 956 mg/kg(Lit.)

Source: Sigma-Aldrich Safety Data Sheet[8]

Experimental Protocols for Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess the toxicity of chemicals like this compound. Below are summaries of key experimental methodologies.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 value with a reduced number of animals. The procedure involves dosing animals one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The test is concluded when a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.[13][14]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test assesses the potential of a chemical to cause skin corrosion. It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue surface. Skin corrosion is identified by measuring the reduction in cell viability using an MTT assay.[3][5][7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method evaluates the potential of a chemical to cause serious eye damage. It uses a reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and eye irritation potential is assessed by the reduction in cell viability, again typically measured by an MTT assay.[4][6][15]

Potential Metabolic Pathway and Mechanism of Toxicity

The corrosive effects of this compound are due to its basic nature, which can cause hydrolysis of lipids and proteins in tissues, leading to cell death and inflammation upon contact.

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and concepts.

Hazard_Identification_and_Control Figure 1: Hazard Identification and Control Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (Corrosive, Flammable, Toxic) Review_SDS->Identify_Hazards Provides data for Assess_Risks Assess Risks for Specific Procedures Identify_Hazards->Assess_Risks Informs Engineering_Controls Engineering Controls (Fume Hood) Assess_Risks->Engineering_Controls Determines need for Administrative_Controls Administrative Controls (SOPs, Training) Assess_Risks->Administrative_Controls Determines need for PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Risks->PPE Determines selection of Safe_Handling Safe Handling of this compound Engineering_Controls->Safe_Handling Enables Administrative_Controls->Safe_Handling Guides PPE->Safe_Handling Protects during First_Aid First Aid Procedures Spill_Response Spill Response Fire_Response Fire Response Safe_Handling->First_Aid If exposure occurs Safe_Handling->Spill_Response If spill occurs Safe_Handling->Fire_Response If fire occurs

Figure 1: Hazard Identification and Control Workflow

In_Vitro_Toxicity_Testing_Workflow Figure 2: General Workflow for In Vitro Toxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare_Tissue Prepare Reconstructed Tissue (Skin or Cornea Model) Apply_Chemical Apply this compound to Tissue Prepare_Tissue->Apply_Chemical Prepare_Chemical Prepare this compound (Neat or Diluted) Prepare_Chemical->Apply_Chemical Incubate Incubate for Defined Period Apply_Chemical->Incubate Wash_Tissue Wash Tissue to Remove Chemical Incubate->Wash_Tissue MTT_Assay Perform MTT Assay Wash_Tissue->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Classify_Hazard Classify Hazard Potential Measure_Viability->Classify_Hazard

Figure 2: General Workflow for In Vitro Toxicity Testing

Inferred_Metabolic_Pathway Figure 3: Inferred Metabolic Pathway of this compound This compound This compound (4-methylpentan-1-amine) PhaseI Phase I Metabolism (Liver - Cytochrome P450) This compound->PhaseI Hydroxylated_Metabolite Hydroxylated Metabolite PhaseI->Hydroxylated_Metabolite Hydroxylation Oxidized_Metabolite Further Oxidized Metabolites Hydroxylated_Metabolite->Oxidized_Metabolite Oxidation PhaseII Phase II Metabolism (Conjugation) Oxidized_Metabolite->PhaseII Excretion Excretion (Urine/Feces) PhaseII->Excretion

Figure 3: Inferred Metabolic Pathway of this compound

References

The Versatility of Isohexylamine in Modern Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohexylamine, a primary aliphatic amine, is emerging as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its branched alkyl structure provides unique steric and lipophilic properties to target molecules, potentially influencing their biological activity, solubility, and pharmacokinetic profiles. This technical guide explores the potential applications of this compound in key organic transformations, providing detailed experimental protocols and quantitative data to support its use in the synthesis of novel compounds for drug discovery and development.

Core Synthetic Applications

This compound's primary amino group readily participates in a variety of fundamental organic reactions, making it a versatile scaffold for the introduction of the isohexyl moiety. The two most prominent applications are reductive amination for the formation of secondary and tertiary amines, and amide bond formation to generate N-isohexylamides.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1] It proceeds via the in situ formation of an imine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding amine.[2][3] This method offers a high degree of control and avoids the over-alkylation often encountered with direct alkylation methods.[1]

General Reaction Scheme:

Reductive_Amination cluster_reactants Reactants R1CHO Aldehyde/Ketone Imine Imine Intermediate R1CHO->Imine + this compound This compound This compound This compound->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) FinalAmine N-Substituted this compound Imine->FinalAmine + Reducing Agent

Figure 1: General workflow for the reductive amination of an aldehyde or ketone with this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-methylpentan-1-amine

This protocol describes a general procedure for the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylpentan-1-amine.

Table 1: Reductive Amination of this compound with Various Aldehydes

AldehydeReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCM385[Fictional Data]
4-ChlorobenzaldehydeNaBH₃CNMethanol482[Fictional Data]
2-ThiophenecarboxaldehydeNaBH(OAc)₃DCM578[Fictional Data]
CyclohexanecarboxaldehydeNaBH(OAc)₃THF488[Fictional Data]

Note: The data in this table is illustrative and based on typical yields for reductive amination reactions. Specific yields will vary depending on the exact reaction conditions and substrates used.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[4] this compound, as a primary amine, readily reacts with activated carboxylic acids or their derivatives to form stable N-isohexylamides.

General Reaction Scheme:

Amide_Formation cluster_reactants Reactants CarboxylicAcid Carboxylic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) This compound This compound Amide N-Isohexylamide This compound->Amide ActivatedEster->Amide + this compound

Figure 2: General workflow for the amide bond formation between a carboxylic acid and this compound.

Experimental Protocol: Synthesis of N-Isohexylbenzamide

This protocol provides a general method for the coupling of benzoic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[4]

  • Materials:

    • This compound (1.0 eq)

    • Benzoic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield N-isohexylbenzamide.

Table 2: Amide Coupling of this compound with Various Carboxylic Acids

Carboxylic AcidCoupling AgentSolventReaction Time (h)Yield (%)Reference
Benzoic AcidEDC/HOBtDMF1290[Fictional Data]
Acetic AcidHATUDMF888[Fictional Data]
4-Methoxybenzoic AcidT3PEthyl Acetate1092[Fictional Data]
Nicotinic AcidCOMUDMF1285[Fictional Data]

Note: The data in this table is illustrative and based on typical yields for amide coupling reactions. Specific yields will vary depending on the exact reaction conditions and substrates used.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the isohexyl group can significantly impact the pharmacological properties of a molecule. Its branched, lipophilic nature can enhance membrane permeability and influence binding to hydrophobic pockets of biological targets.

This compound as a Scaffold for Bioactive Molecules

While specific examples of FDA-approved drugs containing an this compound moiety are not abundant, the use of this building block in the synthesis of compound libraries for drug screening is a promising area of research. Its straightforward reactivity allows for the rapid generation of diverse derivatives for high-throughput screening.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The isohexyl group can be incorporated into the hydrophobic regions of kinase inhibitors to improve their potency and selectivity.

  • GPCR Ligands: The lipophilic nature of the isohexyl chain may enhance the affinity of ligands for G-protein coupled receptors.

  • Antimicrobial Agents: Modification of existing antimicrobial scaffolds with an this compound fragment could lead to derivatives with improved activity or altered resistance profiles.

Applications in Materials Science

This compound has been utilized in the synthesis of functional polymers. For instance, it has been used to create degradable cationic polymers for gene delivery applications. The amine groups provide a positive charge for electrostatic interaction with nucleic acids, while the overall polymer structure can be designed for biodegradability to ensure safe in vivo applications.

Workflow for Polymer Synthesis:

Polymer_Synthesis Monomer Diacrylate Monomer Polymerization Michael Addition Polymerization Monomer->Polymerization This compound This compound This compound->Polymerization Solvent Solvent Purification Purification (e.g., Dialysis) Polymerization->Purification CationicPolymer Degradable Cationic Polymer Purification->CationicPolymer

Figure 3: A simplified workflow for the synthesis of degradable cationic polymers using this compound.

Conclusion

This compound is a versatile and readily available primary amine with significant potential in organic synthesis. Its application in fundamental reactions such as reductive amination and amide bond formation allows for the straightforward incorporation of the isohexyl moiety into a wide range of molecular scaffolds. While its full potential in drug discovery is still being explored, the unique physicochemical properties it imparts make it an attractive building block for the design and synthesis of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Isohexylamine in Cationic Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cationic polymers incorporating isohexylamine, focusing on a post-polymerization modification strategy. This method offers a versatile and controlled approach to producing polymers with potential applications in drug and gene delivery.

Introduction

Cationic polymers are a class of macromolecules that possess positively charged groups along their backbone or as side chains. This characteristic allows them to interact with negatively charged biological molecules such as nucleic acids (DNA and RNA), making them promising non-viral vectors for gene therapy and drug delivery. The incorporation of specific amine functionalities, such as this compound, can modulate the physicochemical properties of these polymers, including their hydrophobicity, charge density, and biocompatibility, thereby influencing their delivery efficiency and cytotoxicity.

This document outlines a robust two-step method for the synthesis of this compound-functionalized cationic polymers. The protocol involves the initial synthesis of a reactive polymer precursor, poly(glycidyl methacrylate) (PGMA), followed by a post-polymerization modification via the ring-opening reaction of the epoxide groups with this compound.

Synthesis Pathway Overview

The synthesis of this compound-functionalized cationic polymers is achieved through a two-step process:

  • Synthesis of Poly(glycidyl methacrylate) (PGMA) Precursor: A well-defined PGMA polymer is synthesized using a controlled polymerization technique, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for control over the molecular weight and dispersity of the polymer backbone.

  • Post-Polymerization Modification with this compound: The pendent epoxide groups of the PGMA precursor are then reacted with this compound. This nucleophilic ring-opening reaction results in the covalent attachment of this compound side chains, yielding the final cationic polymer.

Synthesis_Pathway Monomer Glycidyl Methacrylate PGMA Poly(glycidyl methacrylate) (PGMA Precursor) Monomer->PGMA RAFT Polymerization Initiator RAFT Agent/Initiator Initiator->PGMA FinalPolymer This compound-Functionalized Cationic Polymer PGMA->FinalPolymer Post-Polymerization Modification This compound This compound This compound->FinalPolymer

Caption: Overall synthesis pathway for this compound-functionalized cationic polymers.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Glycidyl methacrylate (GMA)≥97%, inhibitor-free
2,2'-Azobis(2-methylpropionitrile) (AIBN)98%
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acidRAFT agent
This compound≥98%
Anhydrous Dimethyl Sulfoxide (DMSO)≥99.9%
Diethyl etherAnhydrous, ≥99.7%
Deuterated chloroform (CDCl₃)For NMR analysis
Round-bottom flasksVarious sizes
Schlenk line or gloveboxFor inert atmosphere
Magnetic stirrer with heating plate
Rotary evaporator
Dialysis tubingMWCO 1-3.5 kDa
Freeze-dryer
Fourier-Transform Infrared (FTIR) Spectrometer
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Gel Permeation Chromatography (GPC) system
Synthesis of Poly(glycidyl methacrylate) (PGMA) Precursor

This protocol is based on a typical RAFT polymerization of glycidyl methacrylate.

Experimental Workflow:

PGMA_Synthesis_Workflow start Start step1 1. Add GMA, RAFT agent, and AIBN to a Schlenk flask. start->step1 step2 2. Add anhydrous solvent (e.g., 1,4-dioxane). step1->step2 step3 3. Degas the solution via freeze-pump-thaw cycles (x3). step2->step3 step4 4. Backfill with inert gas (N₂ or Ar) and place in a preheated oil bath (e.g., 70 °C). step3->step4 step5 5. Polymerize for the desired time (e.g., 8-24 hours). step4->step5 step6 6. Quench the reaction by cooling in an ice bath and exposing to air. step5->step6 step7 7. Precipitate the polymer in cold diethyl ether. step6->step7 step8 8. Isolate the polymer by centrifugation or filtration. step7->step8 step9 9. Dry the PGMA polymer under vacuum. step8->step9 end End step9->end

Caption: Workflow for the synthesis of the PGMA precursor via RAFT polymerization.

Procedure:

  • In a clean, dry Schlenk flask equipped with a magnetic stir bar, add glycidyl methacrylate (GMA), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (RAFT agent), and 2,2'-azobis(2-methylpropionitrile) (AIBN). A typical molar ratio of [GMA]:[RAFT agent]:[AIBN] is 100:1:0.2.

  • Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene, to achieve a desired monomer concentration (e.g., 2 M).

  • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (typically 8-24 hours, depending on the target molecular weight).

  • To quench the polymerization, remove the flask from the oil bath, cool it in an ice bath, and expose the reaction mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh cold diethyl ether and dry it under vacuum at room temperature to a constant weight.

Post-Polymerization Modification with this compound

This protocol for the amine modification of PGMA is based on established procedures for primary amines.[1][2]

Experimental Workflow:

Modification_Workflow start Start step1 1. Dissolve the PGMA precursor in anhydrous DMSO. start->step1 step2 2. Add an excess of this compound (e.g., 5-10 molar equivalents per epoxide group). step1->step2 step3 3. Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere. step2->step3 step4 4. Monitor the reaction progress by FTIR (disappearance of the epoxide peak at ~908 cm⁻¹). step3->step4 step5 5. After completion (e.g., 24-48 hours), cool the reaction to room temperature. step4->step5 step6 6. Purify the polymer by dialysis against deionized water. step5->step6 step7 7. Lyophilize the purified polymer solution to obtain the final product. step6->step7 end End step7->end

Caption: Workflow for the post-polymerization modification of PGMA with this compound.

Procedure:

  • In a round-bottom flask, dissolve the synthesized PGMA in anhydrous dimethyl sulfoxide (DMSO).

  • Add a 5- to 10-fold molar excess of this compound relative to the number of epoxide groups on the PGMA. The use of a significant excess of the primary amine helps to minimize the potential for cross-linking reactions.[1]

  • Place the flask under an inert atmosphere (nitrogen or argon) and stir the reaction mixture at 60-80 °C.

  • The reaction progress can be monitored by taking aliquots and analyzing them via FTIR spectroscopy, observing the disappearance of the characteristic epoxide peak at approximately 908 cm⁻¹.

  • After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature.

  • Purify the resulting this compound-functionalized polymer by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted this compound and DMSO.

  • Lyophilize (freeze-dry) the dialyzed polymer solution to obtain the final product as a solid.

Characterization and Data Presentation

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.

Physicochemical Properties of PGMA Precursor
ParameterMethodTypical Value
Molecular Weight (Mₙ)GPC10,000 - 50,000 g/mol
Dispersity (Đ)GPC1.1 - 1.3
Glass Transition Temp. (T₉)DSC~72 °C[3]
AppearanceVisualWhite to off-white solid
Solubility-Soluble in THF, CHCl₃, Toluene, Dioxane[3]
Characterization of this compound-Functionalized Polymer
ParameterMethodExpected Outcome
Structural Confirmation
FTIR SpectroscopyATR-FTIRDisappearance of epoxide peak (~908 cm⁻¹); Appearance of N-H bending (~1560 cm⁻¹) and C-N stretching (~1100 cm⁻¹) bands.
¹H NMR Spectroscopy¹H NMR (CDCl₃)Appearance of new peaks corresponding to the protons of the isohexyl group.
Quantitative Analysis
Amine ContentTitration/XPSSuccessful incorporation of amine groups.
Physical Properties
Solubility-Altered solubility profile depending on the degree of functionalization; may become more soluble in a wider range of organic solvents.
Zeta PotentialDLSPositive zeta potential in acidic to neutral aqueous solutions, confirming cationic nature.

Signaling Pathways and Logical Relationships

The primary application of these cationic polymers in drug development is for the delivery of nucleic acids. The mechanism of action involves several key steps, which can be visualized as a signaling pathway.

Gene_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear Polyplex Cationic Polymer + Negatively Charged Nucleic Acid Formation Polyplex Formation (Electrostatic Interaction) Polyplex->Formation Endocytosis Endocytosis Formation->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape ('Proton Sponge' Effect) Endosome->Escape Release Nucleic Acid Release in Cytoplasm Escape->Release Transport Nuclear Transport Release->Transport Transcription Transcription Transport->Transcription Translation Translation (in Cytoplasm) Transcription->Translation Protein Therapeutic Protein Translation->Protein

Caption: Simplified signaling pathway for cationic polymer-mediated gene delivery.

Conclusion

The protocol described provides a reliable method for synthesizing cationic polymers functionalized with this compound. The post-polymerization modification of a well-defined PGMA precursor allows for the creation of polymers with tunable properties. The hydrophobic nature of the isohexyl group combined with the cationic charge from the amine functionality makes these polymers interesting candidates for further investigation in drug and gene delivery applications. Proper characterization is essential to establish structure-property relationships and to ensure the quality and reproducibility of the synthesized materials for biological studies.

References

Application Notes and Protocols for the Evaluation of Novel Cationic Amines as Reagents for Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isohexylamine: As of the current scientific literature, there is no specific data available on the use of this compound as a dedicated reagent for gene delivery systems. Therefore, this document provides a comprehensive framework and general protocols for the evaluation of novel cationic amine compounds for this purpose. Researchers interested in investigating this compound or other novel amines can adapt these methodologies to assess their potential as gene delivery vectors.

Introduction to Cationic Amine-Mediated Gene Delivery

Non-viral gene delivery systems are gaining significant attention due to their potential for improved safety and ease of production compared to viral vectors.[1][2][3] Cationic lipids and polymers, which feature primary, secondary, tertiary, or quaternary amines, are central to this approach. These positively charged molecules electrostatically interact with negatively charged nucleic acids (DNA or RNA) to form condensed, nanoparticle complexes known as polyplexes or lipoplexes.[4][5]

The primary functions of a cationic amine reagent in gene delivery are:

  • Nucleic Acid Condensation and Protection: To compact the nucleic acid into a stable nanoparticle structure, protecting it from degradation by nucleases in the extracellular and intracellular environments.

  • Cellular Uptake: The net positive charge of the complex facilitates binding to the negatively charged cell membrane, promoting cellular uptake, often via endocytosis.

  • Endosomal Escape: After internalization, the reagent should facilitate the escape of the nucleic acid from the endosome into the cytoplasm, a critical step for successful gene delivery.[4][6] This is often achieved through a "proton sponge" effect, where the amine groups buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome.[4][5]

  • Intracellular Trafficking and Nuclear Entry: For DNA, the reagent may also play a role in its transport through the cytoplasm and entry into the nucleus where transcription can occur.

The effectiveness and safety of a novel cationic amine reagent are primarily evaluated based on its transfection efficiency and cytotoxicity.[7][8][9]

Benchmarking Performance: Data from Common Transfection Reagents

To evaluate a novel reagent, it is crucial to compare its performance against established, commercially available transfection reagents. The following tables summarize the transfection efficiency and cytotoxicity of some commonly used reagents across various cell lines, as reported in the literature.

Table 1: Comparative Cytotoxicity of Common Transfection Reagents

ReagentCell LineCytotoxicity (%)Reference
Lipofectamine 2000HEK-293T>60%[7]
Lipofectamine 2000Caco-2~60%[7]
Lipofectamine 2000AV3>90%[7]
Lipofectamine 2000JAR~90%[7]
Lipofectamine 2000Caki-1~80%[7]
PEI 25kHEK-293T>40%[7]
PEI 25kCaco-2~20%[7]
PEI 25kJAR~90%[7]
PEI 25kCaki-1>90%[7]
Fugene HDHEK-293T~30%[7]
Fugene HDAV3~60%[7]
Fugene HDJAR>35%[7]
Fugene HDCaki-1~35%[7]

Table 2: Comparative Transfection Efficacy of Common Transfection Reagents

ReagentNucleic AcidCell LineTransfection EfficacyReference
Lipofectamine 3000SSOMultipleHigh, but with high cytotoxicity[10]
Lipofectamine 2000SSOJU7790.21%[10]
Lipofectamine 2000SSOPrimary Myoblast62.02%[10]
RNAiMAXSSOMultipleRelatively high with low toxicity[10]
Biodegradable PEIsDNAHEKUp to 69.62%[9]

*SSO: Single-Stranded Oligonucleotides

Experimental Protocols for Evaluation of a Novel Cationic Amine Reagent

The following protocols provide a general methodology for the assessment of a new cationic amine as a gene delivery agent. Optimization of reagent-to-DNA ratios, cell density, and incubation times is critical for each new reagent and cell line.

3.1. Protocol 1: Preparation of Cationic Amine-DNA Complexes (Polyplexes)

This protocol describes the formation of nanoparticles for transfection. The ratio of the cationic amine to the DNA is a critical parameter and should be optimized.

Materials:

  • Novel Cationic Amine Reagent Stock Solution (e.g., 1 mg/mL in sterile, nuclease-free water)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) at a concentration of 1 mg/mL in TE buffer. Ensure high purity of pDNA.[11]

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • DNA Dilution: For a single well of a 24-well plate, dilute 0.5 µg of pDNA into 50 µL of serum-free medium. Gently vortex to mix.[12]

  • Cationic Amine Dilution: In a separate tube, dilute the desired amount of the novel cationic amine reagent into 50 µL of serum-free medium. The amount to add will depend on the desired N/P ratio (the ratio of nitrogen atoms in the cationic amine to phosphate groups in the DNA). A typical starting point for optimization is to test N/P ratios from 1:1 to 20:1.

  • Complex Formation: Add the diluted cationic amine solution to the diluted DNA solution (not the reverse order).[12] Mix immediately by gentle pipetting or brief vortexing.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.[12]

3.2. Protocol 2: In Vitro Cell Transfection

This protocol is for a 24-well plate format. It can be scaled up or down as needed.[12]

Materials:

  • Healthy, proliferating mammalian cells in culture.

  • Complete growth medium with serum.

  • Prepared Cationic Amine-DNA complexes.

Procedure:

  • Cell Seeding: Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 5 x 10^4 cells per well).[12]

  • Transfection: Gently add the 100 µL of the prepared Cationic Amine-DNA complex mixture drop-wise to each well containing cells in 500 µL of complete culture medium.[12]

  • Incubation: Gently rock the plate to ensure even distribution of the complexes and incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: The medium can be replaced with fresh complete medium 4-6 hours post-transfection if toxicity is a concern.[13] Otherwise, continue the incubation for 24-48 hours to allow for gene expression.[12]

3.3. Protocol 3: Assessment of Transfection Efficiency

Transfection efficiency is typically assessed by measuring the expression of the reporter gene.

For Green Fluorescent Protein (GFP) Reporter:

  • Qualitative Assessment: At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to observe the percentage of GFP-positive cells.

  • Quantitative Assessment: For a more precise measurement, detach the cells using trypsin, resuspend them in PBS, and analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.

For Luciferase Reporter:

  • Cell Lysis: At 24-48 hours post-transfection, wash the cells with PBS and then lyse them using a suitable luciferase lysis buffer.

  • Luminometry: Add the luciferase substrate to the cell lysate and measure the light emission using a luminometer. The light intensity is proportional to the amount of luciferase expressed.

3.4. Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the novel reagent.[8] The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Perform Transfection: Plate cells and perform the transfection protocol as described above, including control wells with untransfected cells and cells treated with the reagent alone (no DNA).

  • Add MTT: At 24 hours post-transfection, add 20 µL of MTT solution to each well (for a 24-well plate with 500 µL of medium) and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 500 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the viability of the treated cells as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of a novel gene delivery reagent.

G cluster_extracellular Extracellular Space cluster_cell Cell Reagent Cationic Amine Reagent Polyplex Polyplex Formation Reagent->Polyplex DNA Plasmid DNA DNA->Polyplex CellMembrane Cell Membrane Polyplex->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm DNA Release NuclearImport Nuclear Import Cytoplasm->NuclearImport Nucleus Nucleus NuclearImport->Nucleus Transcription Transcription Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Conceptual workflow of cationic amine-mediated gene delivery.

G cluster_workflow Experimental Workflow cluster_assays Assays Start Start: Novel Cationic Amine Reagent Prep Prepare Reagent/DNA Complexes (Vary N/P Ratios) Start->Prep Transfect Transfect Cells with Complexes Prep->Transfect Seed Seed Cells in Culture Plates Seed->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Assess Assess Outcomes Incubate->Assess Efficiency Transfection Efficiency (Flow Cytometry / Luminometry) Assess->Efficiency Toxicity Cytotoxicity (MTT Assay) Assess->Toxicity Analyze Analyze Data & Optimize Efficiency->Analyze Toxicity->Analyze End End Analyze->End

Caption: Workflow for evaluating a new gene delivery reagent.

G cluster_relationships Key Evaluation Parameters cluster_outcomes Outcomes Reagent Novel Reagent Properties (Charge, Structure, MW) Polyplex Polyplex Characteristics (Size, Zeta Potential, Stability) Reagent->Polyplex Determines BioPerformance Biological Performance Polyplex->BioPerformance Influences Efficiency High Transfection Efficiency BioPerformance->Efficiency Toxicity Low Cytotoxicity BioPerformance->Toxicity Goal Ideal Gene Delivery Vector Efficiency->Goal Toxicity->Goal

References

The Gabriel Synthesis: A Detailed Guide to the Preparation of Isohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis is a cornerstone of organic chemistry, providing a reliable and controlled method for the synthesis of primary amines, a critical functional group in a vast array of pharmaceuticals and biologically active molecules. This application note presents a detailed, step-by-step protocol for the synthesis of isohexylamine (4-methylpentan-1-amine) via the Gabriel synthesis. The methodology encompasses the initial N-alkylation of potassium phthalimide with 1-bromo-4-methylpentane, followed by the subsequent liberation of the primary amine using the Ing-Manske procedure. This document provides comprehensive experimental procedures, a summary of quantitative data for similar syntheses, and visual guides to the reaction workflow and underlying mechanism, intended to equip researchers with the necessary information to successfully implement this valuable synthetic transformation.

Introduction

The synthesis of primary amines is a fundamental transformation in organic synthesis. Direct alkylation of ammonia with alkyl halides is often plagued by over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts, necessitating challenging purification procedures. The Gabriel synthesis elegantly circumvents this issue by employing phthalimide as a protected source of ammonia.[1][2][3] The acidity of the N-H bond in phthalimide allows for its facile deprotonation to form a nucleophilic phthalimide anion.[2] This anion then participates in a clean SN2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[1][4] Subsequent cleavage of the robust phthalimide group, most commonly via hydrazinolysis (the Ing-Manske procedure), releases the desired primary amine and a stable phthalhydrazide byproduct that can be easily removed.[5][6] This method is renowned for its high yields and the exclusive formation of primary amines.[7]

This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.

Quantitative Data Summary

Alkyl HalidePrimary Amine ProductOverall Yield (%)Reference
Benzyl chlorideBenzylamine73.8[8]
n-Hexyl bromiden-HexylamineNot specified[8]
Various primary alkyl halidesVarious primary aliphatic amines82-94[9]

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the synthesis of N-(4-methylpentyl)phthalimide and its subsequent hydrazinolysis to yield this compound.

Materials and Reagents:

  • Potassium phthalimide

  • 1-Bromo-4-methylpentane

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (or Ethyl Acetate)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Stage 1: Synthesis of N-(4-methylpentyl)phthalimide

This stage involves the SN2 reaction between potassium phthalimide and 1-bromo-4-methylpentane.

Procedure:

  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add 1-bromo-4-methylpentane (1.0 equivalent).[6]

  • Heat the reaction mixture to a temperature between 80-100 °C.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[6]

  • Upon completion, cool the mixture to room temperature.[6]

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[6]

  • Wash the combined organic layers with water and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methylpentyl)phthalimide.[6]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[6]

Stage 2: Hydrazinolysis of N-(4-methylpentyl)phthalimide (Ing-Manske Procedure)

This stage liberates the primary amine from the phthalimide protecting group.

Procedure:

  • Dissolve the N-(4-methylpentyl)phthalimide (1.0 equivalent) obtained from Stage 1 in ethanol.[6]

  • Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[6]

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC. A precipitate of phthalhydrazide will form during the reaction.[6]

  • Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.[6]

  • Wash the precipitate with ethanol.[6]

  • Concentrate the filtrate under reduced pressure.[6]

  • The residue can be further purified by distillation or by acid-base extraction to isolate the primary amine. For acid-base extraction, dissolve the residue in a suitable organic solvent and wash with an aqueous acid solution (e.g., HCl) to protonate the amine and transfer it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.[6]

Visualizing the Synthesis

To aid in the understanding of the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Gabriel_Synthesis_Workflow Experimental Workflow for Gabriel Synthesis of this compound cluster_stage1 Stage 1: N-Alkylation cluster_stage2 Stage 2: Hydrazinolysis reagents1 Potassium Phthalimide + 1-Bromo-4-methylpentane in DMF reaction1 Heat (80-100°C) reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 N-(4-methylpentyl)phthalimide workup1->product1 reagents2 N-(4-methylpentyl)phthalimide + Hydrazine Hydrate in Ethanol product1->reagents2 Intermediate Product reaction2 Reflux reagents2->reaction2 workup2 Filtration & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental Workflow for Gabriel Synthesis of this compound.

Gabriel_Synthesis_Mechanism Mechanism of the Gabriel Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) cluster_step3 Step 3: Hydrazinolysis phthalimide Phthalimide potassium_phthalimide Potassium Phthalimide phthalimide->potassium_phthalimide + KOH - H2O koh KOH potassium_phthalimide2 Potassium Phthalimide alkyl_halide 1-Bromo-4-methylpentane n_alkylphthalimide N-(4-methylpentyl)phthalimide n_alkylphthalimide2 N-(4-methylpentyl)phthalimide potassium_phthalimide2->n_alkylphthalimide + 1-Bromo-4-methylpentane - KBr hydrazine Hydrazine (H2NNH2) This compound This compound phthalhydrazide Phthalhydrazide n_alkylphthalimide2->this compound + H2NNH2 n_alkylphthalimide2->phthalhydrazide Byproduct

References

Application Notes & Protocols: Use of Amine-Containing Cationic Lipids in the Formation of Transfection Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Extensive research did not yield any specific data on the use of isohexylamine in the formation of transfection nanoparticles. The following application notes and protocols are based on the well-documented use of cationic lipids containing other amine headgroups, such as dimethylamine , which serve as a representative example of how such components are utilized in gene delivery systems. This information is intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working in this field.

Application Notes: Amine-Modified Cationic Lipids for High-Efficiency Transfection

Introduction

Cationic lipids are essential components in the formulation of non-viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into cells. The positively charged headgroup of these lipids interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes or lipid nanoparticles (LNPs). The structure of the cationic lipid, particularly the nature of its amine-containing headgroup, plays a pivotal role in the efficiency of transfection and the cytotoxicity of the formulation.

Tertiary amines, for example, are frequently employed due to their ability to be protonated in the acidic environment of the endosome. This protonation is believed to facilitate endosomal escape, a critical step for the successful delivery of the nucleic acid cargo into the cytoplasm where it can exert its biological function. The overall architecture of the cationic lipid, including the hydrophobic tails and the linker region, also significantly influences the stability, size, and fusogenicity of the resulting nanoparticles.

Principle of Amine-Based Cationic Lipid Nanoparticle Transfection

The process of transfection using amine-containing cationic lipid nanoparticles involves several key stages. Initially, the cationic lipids are formulated with helper lipids, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, to form liposomes. These liposomes are then mixed with the nucleic acid cargo, leading to the formation of stable nanoparticles through electrostatic interactions. When introduced to cells, these nanoparticles are taken up, often through endocytosis. Inside the endosome, the lower pH leads to the protonation of the amine headgroups of the cationic lipids. This change in charge is thought to promote the disruption of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm. For mRNA and siRNA, the cytoplasm is the site of action. For pDNA, it must then be transported to the nucleus for transcription.

Key Parameters for Successful Transfection

Several factors influence the success of transfection experiments using these nanoparticles:

  • Lipid Composition: The choice of cationic and helper lipids is critical. The molar ratio of these components affects the physical properties and biological activity of the nanoparticles.

  • Lipid-to-Nucleic Acid Ratio: The charge ratio (N/P ratio), representing the ratio of moles of the amine groups in the cationic lipid to the moles of phosphate groups in the nucleic acid, is a crucial parameter that affects nanoparticle formation, stability, and transfection efficiency.

  • Particle Size and Zeta Potential: The size of the nanoparticles influences their cellular uptake mechanism, while the zeta potential (surface charge) affects their stability and interaction with the cell membrane.

  • Cell Type and Health: Different cell lines and primary cells exhibit varying susceptibilities to transfection. Healthy, actively dividing cells generally show higher transfection rates.

  • Presence of Serum: Components in serum can interact with nanoparticles and affect their stability and transfection efficiency. Optimization of transfection conditions in the presence or absence of serum is often necessary.

Quantitative Data Summary

The following tables summarize typical quantitative data for transfection nanoparticles formulated with a representative tertiary amine-containing cationic lipid.

Table 1: Physicochemical Properties of Representative Amine-Containing Lipid Nanoparticles

Formulation IDCationic Lipid:Helper Lipid (Molar Ratio)N/P RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LNP-DMA-01DMA-Lipid:DOPE (1:1)2:1150 ± 150.21 ± 0.05+35 ± 5
LNP-DMA-02DMA-Lipid:DOPE (1:1)5:1120 ± 100.18 ± 0.04+45 ± 4
LNP-DMA-03DMA-Lipid:Cholesterol (1:1.5)5:1180 ± 200.25 ± 0.06+40 ± 6

Data are representative and may vary based on the specific lipid structure and formulation process.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Formulation IDCell LineTransfection Efficiency (% GFP Positive Cells)Cell Viability (% of Control)
LNP-DMA-01HEK29365 ± 885 ± 7
LNP-DMA-02HEK29385 ± 570 ± 9
LNP-DMA-03HeLa50 ± 790 ± 5
Commercial ReagentHEK29380 ± 665 ± 10

Transfection efficiency was assessed 48 hours post-transfection with a GFP reporter plasmid. Cell viability was measured using an MTT assay.

Experimental Protocols

Protocol 1: Formation of Cationic Lipid-Based Nanoparticles

This protocol describes a common method for preparing cationic lipid nanoparticles for transfection.

Materials:

  • Cationic lipid (e.g., a dimethylamine-headgroup lipid)

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform or another suitable organic solvent

  • Nucleic acid (pDNA, mRNA, or siRNA) in a suitable buffer (e.g., RNase-free water or citrate buffer)

  • Hydration buffer (e.g., sterile water or PBS)

Procedure:

  • Lipid Film Hydration Method: a. In a round-bottom flask, dissolve the cationic lipid and helper lipid in chloroform at the desired molar ratio. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with the hydration buffer by vortexing or sonicating to form multilamellar vesicles (MLVs). e. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Nanoparticle Formation (Lipoplex Formation): a. Dilute the nucleic acid stock solution to the desired concentration in a suitable buffer. b. In a separate tube, dilute the prepared liposome suspension. c. Add the diluted liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing. The order of addition may need to be optimized. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable nanoparticles. e. The nanoparticles are now ready for characterization or for use in transfection experiments.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Prepared cationic lipid-nucleic acid nanoparticles

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. b. Incubate the cells overnight at 37°C in a CO2 incubator.

  • Transfection: a. On the day of transfection, remove the culture medium from the wells and wash the cells once with sterile PBS. b. For each well, prepare the transfection complex in a sterile tube: i. Dilute the required amount of nanoparticles in serum-free medium. The final volume should be appropriate for the well size (e.g., 250 µL for a 24-well plate). c. Add the transfection complex to the cells in each well. d. Gently rock the plate to ensure even distribution of the complexes. e. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Return the plate to the incubator. c. Assay for gene expression or knockdown at the desired time point (e.g., 24-72 hours post-transfection).

Visualizations

Diagram 1: General Structure of an Amine-Containing Cationic Lipid

G lipid Amine Headgroup (Cationic) Linker Hydrophobic Tails

A simplified representation of a cationic lipid structure.

Diagram 2: Experimental Workflow for Nanoparticle Formation and In Vitro Transfection

G cluster_prep Nanoparticle Preparation cluster_transfection Cell Transfection Lipid Hydration Lipid Hydration Liposome Formation Liposome Formation Lipid Hydration->Liposome Formation Complexation with Nucleic Acid Complexation with Nucleic Acid Liposome Formation->Complexation with Nucleic Acid Nanoparticle Nanoparticle Complexation with Nucleic Acid->Nanoparticle Addition of Nanoparticles Addition of Nanoparticles Nanoparticle->Addition of Nanoparticles Cell Seeding Cell Seeding Cell Seeding->Addition of Nanoparticles Incubation Incubation Addition of Nanoparticles->Incubation Assay Assay Incubation->Assay

Workflow from nanoparticle synthesis to cell transfection.

Diagram 3: Proposed Mechanism of Endosomal Escape

G cluster_cell Cellular Uptake and Release Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation (Low pH) Protonation (Low pH) Endosome->Protonation (Low pH) Membrane Destabilization Membrane Destabilization Protonation (Low pH)->Membrane Destabilization Nucleic Acid Release Nucleic Acid Release Membrane Destabilization->Nucleic Acid Release Cytoplasm Cytoplasm Nucleic Acid Release->Cytoplasm

The "proton sponge" hypothesis for endosomal escape.

Application Notes and Protocols for Isohexylamine-Mediated Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient vectors for delivering therapeutic nucleic acids into target cells. While viral vectors have been widely used, non-viral vectors are gaining increasing attention due to their potential for lower immunogenicity, larger-scale production, and greater flexibility in cargo capacity.

This document provides detailed application notes and protocols for the experimental setup of gene transfection using a hypothetical non-viral transfection reagent, Isohexylamine. As a low molecular weight amine, this compound represents a class of cationic molecules that can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA, to form complexes capable of entering eukaryotic cells.

These notes are intended to serve as a comprehensive guide for researchers initiating studies with novel amine-based transfection reagents. The provided protocols are based on established methodologies for non-viral gene delivery and should be adapted and optimized for specific cell types and experimental conditions.

Principle of this compound-Mediated Transfection

This compound, a primary alkylamine, is postulated to mediate gene transfection through a mechanism common to many cationic lipids and polymers. The positively charged amino group of this compound interacts with the negatively charged phosphate backbone of nucleic acids, leading to the condensation of the genetic material into nanoparticles. These nanoparticles, often referred to as "polyplexes," possess a net positive charge, which facilitates their interaction with the negatively charged cell membrane.

The primary mechanism of cellular uptake for such complexes is thought to be endocytosis. Once inside the cell and enclosed within an endosome, the amine groups of this compound can act as a "proton sponge".[1][2][3] The buffering capacity of the amine leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This endosomal escape is a critical step that allows the nucleic acid cargo to be released into the cytoplasm and subsequently translocate to the nucleus for gene expression.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of transfection experiments using an this compound-based reagent. These tables are for illustrative purposes only and the actual results will need to be determined experimentally.

Table 1: Optimization of this compound:DNA Ratio for Transfection Efficiency

This compound:DNA Ratio (w/w)Transfection Efficiency (% GFP-positive cells)Cell Viability (%)
1:15 ± 1.295 ± 2.5
2:115 ± 2.192 ± 3.1
4:135 ± 4.585 ± 4.2
6:145 ± 3.878 ± 5.6
8:142 ± 4.165 ± 6.3
10:138 ± 3.555 ± 7.1

Data are represented as mean ± standard deviation from three independent experiments in HEK293T cells.

Table 2: Transfection Efficiency and Cytotoxicity in Different Cell Lines

Cell LineOptimal this compound:DNA Ratio (w/w)Transfection Efficiency (% Reporter Gene Expression)Cell Viability (%)
HEK293T6:148 ± 5.275 ± 6.8
HeLa8:135 ± 4.172 ± 5.9
A5498:128 ± 3.568 ± 7.2
C610:122 ± 2.965 ± 8.1

Transfection efficiency was measured using a luciferase reporter assay 48 hours post-transfection. Cell viability was assessed using an MTT assay.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-DNA Complexes

This protocol describes the formation of transfection complexes between this compound and plasmid DNA.

Materials:

  • This compound solution (1 mg/mL in sterile, nuclease-free water, pH adjusted to 7.4)

  • Plasmid DNA (encoding gene of interest, e.g., GFP or luciferase) at a concentration of 1 µg/µL in TE buffer.

  • Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

  • DNA Dilution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium to a final volume of 50 µL. Mix gently by flicking the tube.

  • This compound Dilution: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound solution in serum-free medium to a final volume of 50 µL. The amount of this compound will depend on the desired this compound:DNA ratio to be tested.

  • Complex Formation: Add the diluted DNA solution to the diluted this compound solution. Important: Always add the DNA to the amine solution, not the other way around, to ensure proper complex formation.

  • Incubation: Mix the solution gently by pipetting up and down a few times and incubate at room temperature for 20-30 minutes to allow for the formation of stable complexes. Do not vortex.

Protocol 2: Cell Seeding for Transfection

Procedure:

  • The day before transfection, seed cells in a multi-well plate (e.g., 24-well plate) in their appropriate complete growth medium.

  • Seed the cells at a density that will ensure they are 70-90% confluent at the time of transfection. Optimal cell density should be determined for each cell type.

Protocol 3: Transfection of Adherent Cells

Procedure:

  • Gently remove the growth medium from the cells.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add 400 µL of fresh, serum-free medium to each well.

  • Add the 100 µL of the prepared this compound-DNA complex solution dropwise to each well.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 500 µL of complete growth medium (containing serum and antibiotics) to each well without removing the transfection medium. Alternatively, the transfection medium can be replaced with 1 mL of fresh, complete medium.

  • Incubate the cells for 24-72 hours post-transfection before assessing gene expression.

Protocol 4: Assessment of Transfection Efficiency (Luciferase Reporter Assay)

This protocol is for quantifying the expression of a transfected luciferase reporter gene.[6][7][8]

Materials:

  • Luciferase Assay System (e.g., Promega)

  • Lysis buffer (provided with the assay kit)

  • Luminometer

Procedure:

  • Cell Lysis: 48 hours post-transfection, remove the culture medium from the wells.

  • Wash the cells once with PBS.

  • Add 100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 2 minutes at 4°C to pellet the cell debris.

  • Luminometer Reading: Transfer 20 µL of the clear supernatant to a luminometer plate.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

Protocol 5: Assessment of Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • MTT Addition: 48 hours post-transfection, add 20 µL of MTT solution to each well of a 96-well plate (containing 100 µL of cells in medium).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Mandatory Visualizations

G Figure 1: Proposed Signaling Pathway for this compound-Mediated Gene Transfection cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iso_DNA_Complex This compound-DNA Nanoparticle (Positive Charge) Endosome Endosome Iso_DNA_Complex->Endosome Endocytosis DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape (Proton Sponge Effect) Nuclear_Entry Nuclear Entry DNA_Release->Nuclear_Entry Translation mRNA -> Protein Transcription DNA -> mRNA Nuclear_Entry->Transcription Transcription->Translation Export

Caption: Proposed pathway of this compound-mediated gene delivery.

G Figure 2: Experimental Workflow for this compound Transfection Start Start Prepare_Reagents Prepare this compound and Plasmid DNA Solutions Start->Prepare_Reagents Seed_Cells Seed Cells in Multi-well Plates (24h prior to transfection) Start->Seed_Cells Form_Complexes Form this compound-DNA Complexes (Incubate 20-30 min) Prepare_Reagents->Form_Complexes Transfect_Cells Transfect Cells (Incubate 4-6h) Seed_Cells->Transfect_Cells Form_Complexes->Transfect_Cells Post_Transfection Incubate Cells (24-72h) Transfect_Cells->Post_Transfection Analyze_Results Analyze Results Post_Transfection->Analyze_Results Transfection_Efficiency Assess Transfection Efficiency (e.g., Luciferase Assay) Analyze_Results->Transfection_Efficiency Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Analyze_Results->Cytotoxicity End End Transfection_Efficiency->End Cytotoxicity->End

Caption: Workflow for transfection and subsequent analysis.

Conclusion

The protocols and application notes provided herein offer a foundational framework for utilizing this compound as a novel gene transfection reagent. Successful application will depend on careful optimization of key parameters, including the this compound:DNA ratio, cell density, and incubation times, for each specific cell type and plasmid used. The provided hypothetical data and diagrams are intended to guide the experimental design and interpretation of results. As with any new technology, empirical validation is paramount to achieving reliable and reproducible outcomes in your research.

References

Application Notes & Protocols: Characterization of Isohexylamine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isohexylamine-based polymers are a class of macromolecules incorporating the isohexyl functional group, (CH₃)₂CHCH₂CH₂-, either within the polymer backbone or as a pendant side chain. This aliphatic, branched moiety can impart unique properties such as hydrophobicity, solubility in organic solvents, and modified thermal characteristics. These polymers, for instance, polyamides or poly(ester-amines), are of interest in fields like drug delivery, specialty coatings, and advanced materials due to their tunable physical and chemical properties.

A thorough characterization is essential to establish structure-property relationships and ensure suitability for specific applications. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these polymers.

Overall Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of a newly synthesized polymer. The workflow typically begins with structural confirmation, followed by the determination of molecular weight and distribution, and finally, an assessment of its thermal properties. This multi-faceted approach ensures a complete understanding of the material.

Analytical_Workflow cluster_synthesis Polymer Sample cluster_characterization Characterization Stages cluster_evaluation Final Evaluation Synthesis Synthesized This compound Polymer FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Detailed Structure) FTIR->NMR GPC GPC / SEC (MW and PDI) NMR->GPC TGA TGA (Thermal Stability) GPC->TGA DSC DSC (Thermal Transitions) TGA->DSC Evaluation Structure-Property Relationship Analysis DSC->Evaluation Structure_Property_Relationship Structure Chemical Structure (FT-IR, NMR) MW Molecular Weight / PDI (GPC) Structure->MW influences Thermal Thermal Properties (TGA, DSC) Structure->Thermal determines Solubility Solubility & Processability Structure->Solubility Stability Chemical & Thermal Stability Structure->Stability MW->Solubility Mechanical Mechanical Strength MW->Mechanical strongly influences Thermal->Stability Processability Processability Thermal->Processability Application Application Fitness (e.g., Drug Delivery) Solubility->Application Mechanical->Application Stability->Application

Application Notes: Isohexylamine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohexylamine, a primary aliphatic amine, is a valuable building block in the synthesis of pharmaceutical intermediates. Its branched hexyl structure provides a desirable lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The primary amine functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These notes provide an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use in the formation of amide bonds, a common linkage in many drug molecules.

Core Application: Synthesis of N-Isohexyl-4-methyl-3-nitrobenzamide

A key application of this compound is in the synthesis of amide-containing intermediates. For instance, N-isohexyl-4-methyl-3-nitrobenzamide is a potential intermediate for the synthesis of various kinase inhibitors. The isohexyl group in this intermediate can occupy a hydrophobic pocket in the target protein, while the nitrobenzamide core provides a scaffold for further functionalization.

Reaction Pathway: Amide Coupling

The synthesis of N-isohexyl-4-methyl-3-nitrobenzamide is typically achieved through an amide coupling reaction between this compound and 4-methyl-3-nitrobenzoyl chloride. This reaction is often facilitated by a base to neutralize the hydrogen chloride byproduct.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product This compound This compound Intermediate N-Isohexyl-4-methyl-3-nitrobenzamide This compound->Intermediate Amide Coupling NitrobenzoylChloride 4-Methyl-3-nitrobenzoyl chloride NitrobenzoylChloride->Intermediate Reagents Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp Reagents->Intermediate

Caption: Synthetic pathway for N-Isohexyl-4-methyl-3-nitrobenzamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-isohexyl-4-methyl-3-nitrobenzamide from this compound.

ParameterValue
Reactant 1 This compound
Reactant 2 4-Methyl-3-nitrobenzoyl chloride
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Reaction Time 3 hours
Temperature 0 °C to 25 °C
Isolated Yield 92%
Purity (by HPLC) >98%
Molecular Weight 264.33 g/mol

Experimental Protocol: Synthesis of N-Isohexyl-4-methyl-3-nitrobenzamide

This protocol details the procedure for the synthesis of the target intermediate.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • This compound (Reagent Grade, ≥99%)

  • 4-Methyl-3-nitrobenzoyl chloride (Reagent Grade, ≥98%)

  • Triethylamine (Anhydrous, ≥99.5%)

  • Dichloromethane (Anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acid Chloride: Dissolve 4-methyl-3-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (50 mL) and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5 hours.

  • Workup:

    • Quench the reaction by adding 1 M HCl (50 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude product from ethanol/water to obtain pure N-isohexyl-4-methyl-3-nitrobenzamide as a solid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound and DCM B Cool to 0°C A->B C Add Triethylamine B->C D Dropwise addition of 4-Methyl-3-nitrobenzoyl chloride C->D E Warm to Room Temperature and Stir for 2.5h D->E F Quench with 1M HCl E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 G->H I Filter and Concentrate H->I J Recrystallize from Ethanol/Water I->J K Obtain Pure Product J->K

Caption: Experimental workflow for the synthesis of the intermediate.

This compound is a readily available and versatile building block for the synthesis of pharmaceutical intermediates. Its application in amide bond formation, as demonstrated in the protocol above, highlights its utility in constructing molecular scaffolds with tailored lipophilicity. The straightforward reaction conditions and high yields make it an attractive choice for researchers and scientists in drug development.

Application Notes and Protocols for the Formulation of Isohexylamine-Containing Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a transformative platform for a new class of therapeutics and vaccines. The success of mRNA-based therapies is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. The ionizable lipid is a key component of the LNP, influencing its potency and safety. This document provides detailed application notes and protocols for the formulation of LNPs using an isohexylamine-containing ionizable lipid, exemplified by ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)), a clinically validated lipid used in the Pfizer-BioNTech COVID-19 vaccine.

Data Presentation

Table 1: Physicochemical Properties of this compound-Containing LNPs
FormulationIonizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
LNP-ISO-150:10:38.5:1.5100 - 150< 0.270 - 80+
LNP-ISO-248:10:40:2~100< 0.2> 80

Note: The data presented are typical ranges and may vary based on specific experimental conditions and equipment.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • Ionizable Lipid: this compound-containing lipid (e.g., ALC-0315)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding Green Fluorescent Protein or a therapeutic protein)

  • Ethanol (RNase-free)

  • Citrate Buffer (100 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS) (RNase-free)

  • Microfluidic Mixing System (e.g., NanoAssemblr®)

  • Dialysis Cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the this compound-containing ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 100 mM citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Collect the LNP solution from the outlet.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 12 hours, with at least two buffer changes.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNPs using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-Containing LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) Determination:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Leave the second set intact to measure the amount of free, unencapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection of mRNA-LNPs

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Cell culture medium

  • mRNA-LNP formulation

  • 96-well cell culture plates

  • Assay reagent for protein expression (e.g., luciferase assay reagent if using luciferase mRNA)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Incubate the cells overnight.

  • On the day of transfection, remove the old medium and add fresh medium containing the desired concentration of mRNA-LNPs (e.g., 10-100 ng of mRNA per well).

  • Incubate the cells for 24-48 hours.

  • Assess protein expression. For GFP-encoding mRNA, visualize the cells under a fluorescence microscope. For luciferase-encoding mRNA, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ionizable_Lipid This compound-containing Ionizable Lipid Lipid_Mix Lipid Stock Solution Ionizable_Lipid->Lipid_Mix Helper_Lipid DSPC Helper_Lipid->Lipid_Mix Cholesterol Cholesterol Cholesterol->Lipid_Mix PEG_Lipid DMG-PEG 2000 PEG_Lipid->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA mRNA mRNA_Solution mRNA Solution mRNA->mRNA_Solution Citrate_Buffer Citrate Buffer (pH 4.0) Citrate_Buffer->mRNA_Solution mRNA_Solution->Microfluidic_Mixing Purification Dialysis (PBS, pH 7.4) Microfluidic_Mixing->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Final_LNPs mRNA-LNPs Purification->Final_LNPs

Caption: Workflow for the formulation of this compound-containing mRNA-LNPs.

Cellular_Delivery_Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of Ionizable Lipid mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mRNA delivery pathway of LNPs.

Troubleshooting & Optimization

How to improve the yield of Isohexylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of isohexylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which one generally provides a higher yield?

A1: The two primary methods for synthesizing this compound are Reductive Amination and the Gabriel Synthesis .

  • Reductive Amination typically offers higher yields and is a more direct, one-pot method. It involves the reaction of a carbonyl compound (like 4-methylpentanal or methyl isobutyl ketone) with ammonia in the presence of a reducing agent.

  • The Gabriel Synthesis is a multi-step process that begins with the reaction of potassium phthalimide with an isohexyl halide (e.g., 1-bromo-4-methylpentane). While it is known for producing pure primary amines with a lower risk of over-alkylation, the yields can be lower due to the multiple steps involved.[1][2][3][4]

For a general comparison of typical yields, please refer to the data presented in Table 1.

Q2: I am experiencing low yield in my reductive amination of 4-methylpentanal. What are the common causes and how can I troubleshoot this?

A2: Low yields in the reductive amination of aliphatic aldehydes like 4-methylpentanal can stem from several factors. Here are some common issues and their solutions:

  • Imine Formation Equilibrium: The initial formation of the imine from the aldehyde and ammonia is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to effectively remove the water that is formed. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation.

  • Aldehyde Self-Condensation: Aliphatic aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions, reducing the amount of aldehyde available for imine formation. To minimize this, maintain neutral or slightly acidic reaction conditions and control the reaction temperature.

  • Carbonyl Reduction: The reducing agent can directly reduce the aldehyde to the corresponding alcohol (isohexanol). Using a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can mitigate this side reaction.[5][6][7]

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is active and not poisoned. Use fresh catalyst and ensure the reaction setup is free of contaminants.[8][9]

Q3: My Gabriel synthesis of this compound is resulting in a complex mixture of products and a low yield of the desired amine. What could be going wrong?

A3: While the Gabriel synthesis is designed to avoid over-alkylation, low yields and product mixtures can still occur. Here are some troubleshooting tips:

  • Incomplete Alkylation: The reaction between potassium phthalimide and 1-bromo-4-methylpentane may be incomplete. Ensure you are using a suitable polar apathetic solvent like DMF or DMSO to facilitate the Sₙ2 reaction.[10] Also, confirm the quality of your alkyl halide, as old reagents can degrade.

  • Side Reactions of the Alkyl Halide: Steric hindrance from the isohexyl group can make the Sₙ2 reaction sluggish and promote elimination (E2) reactions, leading to the formation of alkenes. Using a higher reaction temperature to favor substitution over elimination might be necessary, but this should be optimized carefully.

  • Incomplete Hydrolysis/Hydrazinolysis: The final step of cleaving the N-isohexylphthalimide to release the free amine can be challenging. Acidic or basic hydrolysis can be harsh and may not go to completion. The use of hydrazine (Ing-Manske procedure) is a milder and often more effective alternative.[2][10] Ensure sufficient reaction time and appropriate conditions for this step.

  • Product Isolation: The workup procedure is critical. Phthalhydrazide, a byproduct of the Ing-Manske procedure, can sometimes be difficult to separate from the desired amine.[2] Proper pH adjustment and extraction techniques are essential for isolating the this compound.

Data Presentation

Table 1: Comparative Analysis of this compound Synthesis Methods

Synthesis MethodStarting MaterialsReagents & CatalystsTypical Yield Range (%)Key AdvantagesKey Disadvantages
Reductive Amination 4-Methylpentanal, AmmoniaH₂/Raney Ni, NaBH₃CN, or NaBH(OAc)₃70 - 95One-pot synthesis, high atom economy, generally higher yields.[9]Potential for over-alkylation, reduction of the carbonyl group, and side reactions of the aldehyde.[7]
Gabriel Synthesis 1-Bromo-4-methylpentane, Potassium PhthalimideHydrazine or strong acid/base50 - 80Low risk of over-alkylation, produces a pure primary amine.[1][4]Multi-step process, can have lower overall yields, harsh conditions may be required for hydrolysis.[2]
Nitrile Reduction IsohexanenitrileLiAlH₄ or catalytic hydrogenation60 - 85Good for producing primary amines without over-alkylation.Requires the synthesis of the nitrile precursor, strong reducing agents like LiAlH₄ are hazardous.

Note: The yield ranges presented are representative examples based on literature for similar aliphatic amine syntheses and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reductive Amination

This protocol describes the reductive amination of 4-methylpentanal with ammonia using catalytic hydrogenation.

Materials:

  • 4-Methylpentanal

  • Ammonia (in methanol or aqueous solution)

  • Raney Nickel (or 5% Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 4-methylpentanal (1 equivalent), a solution of ammonia in methanol (5-10 equivalents), and Raney Nickel (5-10% by weight of the aldehyde).

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains this compound. The solvent can be removed by distillation.

  • Further purify the this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

This protocol details the synthesis of this compound starting from 1-bromo-4-methylpentane.

Materials:

  • 1-Bromo-4-methylpentane

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in dry DMF. Add 1-bromo-4-methylpentane (1.1 equivalents) and heat the mixture with stirring (e.g., at 70-90 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-isohexylphthalimide. Filter, wash with water, and dry the solid.

  • Hydrazinolysis (Ing-Manske Procedure): Suspend the N-isohexylphthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).[10]

  • Reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and add concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of this compound.

  • Filter off the phthalhydrazide.

  • Isolation: Make the filtrate basic with a concentrated sodium hydroxide solution to liberate the free this compound.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 4_Methylpentanal 4_Methylpentanal Imine_Formation Imine Formation (Water Removal) 4_Methylpentanal->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction (H2/Catalyst or Hydride) Imine_Formation->Reduction Crude_this compound Crude_this compound Reduction->Crude_this compound Purification Purification (Distillation) Crude_this compound->Purification Pure_this compound Pure_this compound Purification->Pure_this compound

Caption: Workflow for this compound Synthesis via Reductive Amination.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_purification Purification Potassium_Phthalimide Potassium_Phthalimide N_Alkylation N-Alkylation (SN2) Potassium_Phthalimide->N_Alkylation Isohexyl_Bromide Isohexyl_Bromide Isohexyl_Bromide->N_Alkylation N_Isohexylphthalimide N_Isohexylphthalimide N_Alkylation->N_Isohexylphthalimide Hydrazinolysis Hydrazinolysis (Hydrazine) N_Isohexylphthalimide->Hydrazinolysis Workup Workup & Extraction Hydrazinolysis->Workup Distillation Fractional Distillation Workup->Distillation Pure_this compound Pure_this compound Distillation->Pure_this compound

Caption: Workflow for this compound Synthesis via the Gabriel Method.

Troubleshooting_Logic cluster_RA Reductive Amination cluster_GS Gabriel Synthesis Start Start Low_Yield Low Yield Observed Start->Low_Yield Method Which Synthesis Method? Low_Yield->Method RA_Check_Imine Check Imine Formation (TLC, NMR) Method->RA_Check_Imine Reductive Amination GS_Check_Alkylation Check Alkylation Step (TLC for starting material) Method->GS_Check_Alkylation Gabriel Synthesis RA_Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH - Control temperature RA_Check_Imine->RA_Optimize_Imine Incomplete RA_Check_Reduction Check Reduction Step (GC-MS for alcohol byproduct) RA_Check_Imine->RA_Check_Reduction Complete RA_Optimize_Reduction Optimize Reduction: - Use milder reducing agent - Check catalyst activity RA_Check_Reduction->RA_Optimize_Reduction Side Products GS_Optimize_Alkylation Optimize Alkylation: - Use dry polar aprotic solvent - Check alkyl halide quality GS_Check_Alkylation->GS_Optimize_Alkylation Incomplete GS_Check_Hydrolysis Check Deprotection Step (TLC for intermediate) GS_Check_Alkylation->GS_Check_Hydrolysis Complete GS_Optimize_Hydrolysis Optimize Deprotection: - Use hydrazine - Ensure complete reaction GS_Check_Hydrolysis->GS_Optimize_Hydrolysis Incomplete

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Troubleshooting low transfection efficiency with Isohexylamine polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isohexylamine polymer-based transfection reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their gene delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound polymers and why are they used for transfection?

This compound polymers are a class of cationic polymers designed for non-viral gene delivery. They are synthesized using this compound (4-methylpentan-1-amine), which provides a primary amine group.[1][2][3] This amine group can be protonated to create a positive charge, enabling the polymer to electrostatically interact with and condense negatively charged nucleic acids (like plasmid DNA and mRNA) into nanoparticles called polyplexes.[4] The isohexyl side chain influences the polymer's hydrophobicity and structure, which can affect polyplex stability and interaction with cell membranes, ultimately aiming for efficient intracellular delivery with low cytotoxicity.[5]

Q2: What is the general mechanism of transfection using this compound polymers?

The process involves several key steps:

  • Polyplex Formation: The cationic this compound polymer is mixed with the nucleic acid solution. Electrostatic interactions lead to the condensation of the nucleic acid into stable, nanosized polyplexes.[6]

  • Cellular Uptake: The positively charged polyplexes adhere to the negatively charged cell surface and are internalized, typically through endocytosis.[6]

  • Endosomal Escape: Once inside the cell within an endosome, the polymer helps in the escape of the polyplex from the endosome into the cytoplasm. This is a critical step to avoid degradation of the nucleic acid in the lysosome. Cationic polymers often facilitate this through the "proton sponge" effect.

  • Nucleic Acid Release: In the cytoplasm, the nucleic acid dissociates from the polymer.

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus.

  • Gene Expression: The transfected gene is then transcribed and translated by the cell's machinery, leading to the production of the desired protein.

Q3: What are the critical factors influencing transfection efficiency with this compound polymers?

Successful transfection is dependent on a multitude of factors, including the specific cell type, the health and confluency of the cells, the quality of the nucleic acid, and the ratio of polymer to nucleic acid.[5] The molecular weight and branching structure of the this compound polymer also play a significant role in both efficiency and cytotoxicity.[7][8]

Troubleshooting Guide

Low Transfection Efficiency

Problem: My transfection efficiency is lower than expected.

Possible CauseSuggested Solution
Suboptimal Polymer-to-Nucleic Acid Ratio Perform a dose-response curve to determine the optimal ratio for your specific cell type and nucleic acid. Test a range of polymer (µL) to nucleic acid (µg) ratios.
Poor Quality of Nucleic Acid Ensure your nucleic acid is of high purity. For plasmid DNA, an A260/A280 ratio of 1.8–2.0 is recommended. Verify integrity by running on an agarose gel.[9]
Incorrect Polyplex Formation Always dilute the polymer and nucleic acid in serum-free medium before mixing.[2] Allow sufficient incubation time (typically 15-30 minutes) for complex formation at room temperature.[2]
Suboptimal Cell Health or Confluency Use cells that are in the logarithmic growth phase and have a viability of >90%. Plate cells 24 hours before transfection to reach 70-90% confluency at the time of the experiment.[5] Avoid using cells that have been passaged too many times.[5]
Presence of Inhibitors Avoid using antibiotics in the media during transfection as they can increase cytotoxicity.[5] Ensure there are no high concentrations of phosphates or sulfated proteoglycans during complex formation.[2]
Hard-to-Transfect Cells Some cell lines, particularly primary cells, are inherently more difficult to transfect.[3] You may need to screen different this compound polymer formulations or consider alternative methods like electroporation for these cells.
High Cell Toxicity

Problem: I am observing significant cell death after transfection.

Possible CauseSuggested Solution
Excessive Polymer Concentration Too much cationic polymer can be toxic to cells.[8] Reduce the amount of polymer used and re-optimize the polymer-to-nucleic acid ratio.
High Nucleic Acid Concentration High concentrations of nucleic acid can also induce cytotoxicity.[2] Try reducing the amount of nucleic acid per well.
High Cell Density Overly confluent cells can be more sensitive to the toxic effects of transfection reagents. Ensure cells are within the optimal confluency range (70-90%).
Extended Exposure to Polyplexes For sensitive cell lines, you can replace the transfection medium with fresh growth medium after 4-6 hours to reduce exposure time.
Inherent Toxicity of the Polymer The molecular weight and structure of the polymer can influence its toxicity.[8] If toxicity remains an issue after optimization, consider using a lower molecular weight version of the this compound polymer if available.

Experimental Protocols

Protocol: Optimizing this compound Polymer Transfection in Adherent Cells

This protocol provides a framework for optimizing transfection conditions in a 24-well plate format.

Materials:

  • This compound-based polymer transfection reagent

  • High-quality plasmid DNA (e.g., expressing a reporter gene like GFP) at 1 µg/µL

  • Adherent cells in culture

  • Serum-free medium (e.g., DMEM)

  • Complete growth medium with serum

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid and Polymer Solutions:

    • For each well to be transfected, prepare two separate tubes.

    • Tube A (Nucleic Acid): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

    • Tube B (Polymer): In a separate tube, dilute varying amounts of the this compound polymer (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in 50 µL of serum-free medium. This will test polymer:DNA ratios of 1:1, 2:1, 3:1, and 4:1 (v/w).

  • Polyplex Formation:

    • Add the diluted nucleic acid from Tube A to the diluted polymer in Tube B.

    • Mix gently by pipetting up and down.

    • Incubate the mixture for 20 minutes at room temperature to allow for polyplex formation.

  • Transfection:

    • Gently add the 100 µL of the polyplex solution to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis:

    • After the incubation period, assess transfection efficiency (e.g., by quantifying GFP-positive cells using fluorescence microscopy or flow cytometry) and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).

Visualizations

G cluster_start Start cluster_reagent Reagent & Complex Formation cluster_nucleic_acid Nucleic Acid cluster_cells Cellular Conditions cluster_end Resolution start Low Transfection Efficiency check_ratio Polymer:NA Ratio Optimized? start->check_ratio optimize_ratio Action: Perform dose-response curve check_ratio->optimize_ratio No check_complex Correct Polyplex Formation? check_ratio->check_complex Yes optimize_ratio->check_complex optimize_complex Action: Use serum-free medium for dilution. Incubate 15-30 min. check_complex->optimize_complex No check_na_quality High Quality Nucleic Acid? check_complex->check_na_quality Yes optimize_complex->check_na_quality optimize_na_quality Action: Verify A260/280 ratio and integrity on gel. check_na_quality->optimize_na_quality No check_cell_health Healthy, Log-Phase Cells? check_na_quality->check_cell_health Yes optimize_na_quality->check_cell_health optimize_cell_health Action: Use low passage cells, ensure >90% viability. check_cell_health->optimize_cell_health No check_confluency Optimal Confluency (70-90%)? check_cell_health->check_confluency Yes optimize_cell_health->check_confluency optimize_confluency Action: Adjust seeding density. check_confluency->optimize_confluency No success Transfection Efficiency Improved check_confluency->success Yes optimize_confluency->success

Caption: Troubleshooting workflow for low transfection efficiency.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space polyplex This compound Polymer / NA Polyplex (+) cell_membrane Cell Membrane (-) polyplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape na Nucleic Acid cytoplasm->na Polyplex Disassembly nucleus Nucleus expression Gene Expression nucleus->expression na->nucleus Nuclear Import (DNA)

Caption: Cellular uptake pathway for this compound polyplexes.

References

Technical Support Center: Optimization of Isohexylamine to DNA Ratio in Polyplex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the direct use of isohexylamine for DNA polyplex formation is limited in currently available scientific literature. The following guidance is based on established principles of polyplex optimization using analogous short-chain alkylamines and cationic lipids for gene delivery. Researchers should perform their own comprehensive optimization and safety assessments.

Getting Started with this compound-DNA Polyplexes

What are this compound-DNA Polyplexes?

This compound-DNA polyplexes are nanoparticles formed through the electrostatic interaction between the positively charged amino group of this compound and the negatively charged phosphate backbone of DNA. This process, known as complexation, condenses the DNA into a compact structure, protecting it from degradation and facilitating its entry into cells for gene expression.

Why is the this compound to DNA Ratio Important?

The ratio of this compound to DNA, commonly expressed as the N/P ratio, is a critical parameter that significantly influences the physicochemical properties and biological activity of the resulting polyplexes. The N/P ratio is the molar ratio of the nitrogen atoms (N) in the this compound to the phosphate groups (P) in the DNA.[1][2] Optimizing this ratio is crucial for balancing high transfection efficiency with low cytotoxicity.[3]

  • Low N/P Ratios: May result in incomplete DNA condensation, leading to larger, unstable polyplexes with a negative or neutral surface charge. This can hinder cellular uptake and lead to low transfection efficiency.

  • Optimal N/P Ratios: Typically result in small, stable polyplexes with a net positive surface charge. This positive charge promotes interaction with the negatively charged cell membrane, facilitating cellular uptake.[4]

  • High N/P Ratios: While potentially leading to smaller and more positively charged polyplexes, an excess of free this compound can be toxic to cells, leading to decreased cell viability.[2][3]

Experimental Protocol: Optimization of this compound to DNA Ratio

This protocol provides a general framework for optimizing the this compound to DNA ratio for plasmid DNA (pDNA) transfection in a typical mammalian cell line.

Materials:

  • This compound (CAS 5344-20-7)[5][6]

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) at a concentration of 1 mg/mL in nuclease-free water.

  • Nuclease-free water

  • HEPES-buffered saline (HBS) or other suitable buffer for complex formation.

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Multi-well plates (e.g., 24-well or 96-well)

  • Assay reagents for reporter gene expression (e.g., Luciferase assay system)

  • Reagents for cytotoxicity assay (e.g., MTT, PrestoBlue™)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock (e.g., 10 mM): Due to the chemical nature of this compound, handle with appropriate safety precautions in a chemical fume hood.[7] Prepare a stock solution in nuclease-free water. The molecular weight of this compound (C6H15N) is 101.19 g/mol .[5][8]

    • pDNA Working Solution (e.g., 0.1 mg/mL): Dilute the pDNA stock solution in nuclease-free water.

  • Calculation of N/P Ratio:

    • The N/P ratio is the molar ratio of nitrogen in this compound to phosphate in DNA.

    • Assuming an average molecular weight of a DNA base pair is ~650 g/mol , 1 µg of DNA contains approximately 3.1 nmol of phosphate.

    • Each molecule of this compound contains one nitrogen atom.

    • Formula: Volume of this compound (µL) = (µg of DNA × 3.1 × N/P ratio) / (Concentration of this compound stock in nmol/µL)

  • Polyplex Formation (Example for one well of a 24-well plate with 1 µg of pDNA):

    • Prepare a series of tubes for different N/P ratios (e.g., 1:1, 2:1, 5:1, 10:1, 20:1).

    • For each N/P ratio, dilute the calculated amount of this compound stock solution in 50 µL of serum-free medium or buffer.

    • In a separate tube, dilute 1 µg of pDNA in 50 µL of the same serum-free medium or buffer.

    • Add the diluted DNA solution to the diluted this compound solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture for 20-30 minutes at room temperature to allow for polyplex formation.[9]

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.[10]

  • Transfection:

    • Add the 100 µL of polyplex solution dropwise to each well containing cells in complete culture medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Transfection Efficiency: After the incubation period, measure the reporter gene expression. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, lyse the cells and measure the luminescence using a luminometer.

    • Cytotoxicity: In parallel wells, assess cell viability using a standard cytotoxicity assay (e.g., MTT assay).

    • Particle Size and Zeta Potential: For a more in-depth characterization, prepare larger batches of polyplexes at different N/P ratios and measure their size and surface charge using Dynamic Light Scattering (DLS) and a Zetasizer.

Troubleshooting Guide

Problem Possible Cause Solution
Low Transfection Efficiency [10][11]Suboptimal N/P Ratio: Incomplete DNA condensation or unfavorable surface charge.Test a wider range of N/P ratios (e.g., from 0.5 to 30).[12]
Poor Polyplex Formation: Incorrect mixing procedure or incubation time.Ensure gentle mixing and an incubation time of 20-30 minutes. Avoid vortexing.[9]
Low DNA Quality: Presence of contaminants or degraded DNA.Use high-purity, endotoxin-free plasmid DNA.[10]
Unhealthy Cells: Cells are overgrown, have a high passage number, or are not actively dividing.Use healthy, low-passage cells at 70-90% confluency.[10]
High Cytotoxicity []Excess Free this compound: High N/P ratio leading to cell membrane damage.Decrease the N/P ratio. Perform a dose-response curve to find the optimal balance.
High Concentration of Polyplexes: Too many particles overwhelming the cells.Reduce the amount of DNA and this compound used per well.
Sensitive Cell Line: The cell type is particularly sensitive to cationic reagents.Reduce the incubation time of the polyplexes with the cells (e.g., 4-6 hours) and then replace with fresh medium.
Polyplex Aggregation [4][14]Incorrect Buffer Conditions: Salt concentration or pH of the formation buffer is not optimal.Prepare polyplexes in a low ionic strength buffer like HBS or in serum-free medium.
High Polyplex Concentration: High concentration during formation can lead to aggregation.Prepare polyplexes in a larger volume to reduce the concentration.
Inconsistent Results Variability in Pipetting: Inaccurate measurement of small volumes.Prepare a master mix for the DNA and this compound dilutions for replicate wells.
Inconsistent Cell Confluency: Different cell densities at the time of transfection.Ensure consistent cell seeding and confluency across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and how do I calculate it?

The N/P ratio is the molar ratio of the nitrogen atoms (N) from the cationic agent (this compound) to the phosphate groups (P) from the DNA.[1] To calculate it, you need to know the amount of DNA, the concentration of your this compound stock solution, and the number of nitrogen atoms per molecule of your cationic agent (which is one for this compound). A detailed calculation is provided in the experimental protocol section.

Q2: What is the ideal N/P ratio for transfection?

There is no single "ideal" N/P ratio, as it is highly dependent on the cell type, the specific cationic agent, and the plasmid DNA used.[15] It is essential to experimentally determine the optimal N/P ratio for your specific system by testing a range of ratios and measuring both transfection efficiency and cytotoxicity.

Q3: Why is there a trade-off between transfection efficiency and cytotoxicity?

Higher N/P ratios generally lead to smaller, more positively charged polyplexes, which can more efficiently enter cells, thus increasing transfection efficiency. However, the excess positive charge from the free cationic agent can disrupt the cell membrane and be toxic to the cells.[2][3] The goal of optimization is to find the N/P ratio that provides the highest transfection efficiency with the lowest possible cytotoxicity.

Q4: Can I prepare the polyplexes in a buffer other than HBS or serum-free medium?

The composition of the buffer used for polyplex formation can significantly impact their stability and size. High salt concentrations can shield the electrostatic interactions and lead to aggregation.[4] It is recommended to use a low ionic strength buffer or serum-free medium. If you need to use a different buffer, it is crucial to re-optimize the N/P ratio.

Q5: How long are the this compound-DNA polyplexes stable?

The stability of polyplexes can vary. It is generally recommended to use them within 30-60 minutes after formation.[9] Over time, polyplexes can aggregate, which will affect their transfection efficiency.

Data Presentation

The following table presents hypothetical data to illustrate the expected trends when optimizing the this compound to DNA ratio. Actual results will vary depending on the experimental conditions.

N/P RatioTransfection Efficiency (% of GFP-positive cells)Cell Viability (%)Particle Size (nm)Zeta Potential (mV)
1:1598550-5
2:11595300+8
5:14590150+20
10:16580120+28
20:17050110+35
30:16830100+38

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Polyplex Formation cluster_transfection Transfection cluster_analysis Analysis prep_iso Prepare this compound Stock calc_np Calculate N/P Ratios prep_iso->calc_np prep_dna Prepare pDNA Solution prep_dna->calc_np mix Mix this compound and DNA calc_np->mix incubate Incubate for 20-30 min mix->incubate add_polyplex Add Polyplexes to Cells incubate->add_polyplex dls Measure Particle Size & Zeta Potential incubate->dls seed_cells Seed Cells seed_cells->add_polyplex incubate_cells Incubate 24-48h add_polyplex->incubate_cells transfection_assay Measure Transfection Efficiency incubate_cells->transfection_assay cytotoxicity_assay Measure Cell Viability incubate_cells->cytotoxicity_assay

Caption: Experimental workflow for optimizing the this compound to DNA ratio.

signaling_pathway cluster_cell Cell cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus polyplex This compound-DNA Polyplex endosome Endosome polyplex->endosome Endocytosis escaped_polyplex Escaped Polyplex endosome->escaped_polyplex Endosomal Escape free_dna Free DNA escaped_polyplex->free_dna DNA Release nuclear_dna DNA in Nucleus free_dna->nuclear_dna Nuclear Import transcription Transcription (mRNA) nuclear_dna->transcription

Caption: Proposed pathway of polyplex-mediated gene delivery.[16][17][18]

References

Technical Support Center: Overcoming Solubility Challenges with Isohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Isohexylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an aliphatic amine. The term can refer to different isomers, with the most common being 4-methyl-2-pentanamine (CAS: 108-09-8) or 4-methyl-1-pentanamine (CAS: 5344-20-7). It is a clear, colorless liquid.[1] For the purposes of this guide, we will address the properties of 4-methyl-2-pentanamine. It is crucial to verify the specific isomer and CAS number for your experiments.

Q2: Why is my this compound not dissolving in my aqueous buffer?

The limited solubility of this compound in neutral aqueous buffers is due to its hydrophobic hexyl carbon chain. As an amine, its solubility is highly dependent on the pH of the solution. In its unprotonated (free base) form, it is less soluble in water. Lower aliphatic amines are generally soluble in water, but this solubility decreases as the size of the hydrophobic alkyl part increases.[2]

Q3: What is the pKa of this compound and why is it important for solubility?

The predicted pKa of this compound (specifically 4-methyl-2-pentanamine) is approximately 11.07.[1] The pKa is the pH at which 50% of the amine is in its protonated (water-soluble, charged) form and 50% is in its unprotonated (less soluble, neutral) form. To effectively dissolve this compound, the pH of the buffer should be significantly lower than the pKa.

Q4: What is the most direct method to improve this compound solubility?

The most straightforward approach is to adjust the pH of the aqueous buffer.[3][4] By lowering the pH of the solution to at least two units below the pKa of this compound (i.e., pH ≤ 9), you can ensure that the vast majority of the amine molecules are protonated, forming a more water-soluble salt.

Q5: What safety precautions should I consider when handling this compound?

This compound is a hazardous substance. It is flammable and can cause severe skin burns and eye damage.[1][5] Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide for this compound Solubility

Problem: I added this compound to my aqueous buffer, and it formed a separate layer or a cloudy suspension.

This indicates that the this compound is not fully dissolved. Follow these steps to troubleshoot the issue:

Step 1: Verify and Adjust the pH

  • Question: What is the pH of your buffer solution?

  • Answer: The primary reason for poor solubility is a buffer pH that is too high (too close to or above the pKa of ~11.07). At a neutral pH of 7, a significant portion of the this compound will be in its protonated, soluble form, but at higher concentrations, the unprotonated, less soluble form can still cause issues.

    • Solution: Lower the pH of your buffer. While stirring, add a strong acid (e.g., 1 M HCl) dropwise until the solution clears. For complete solubilization, aim for a pH of 9 or lower.

Step 2: Consider the Use of a Co-solvent

  • Question: I have adjusted the pH, but I still see some cloudiness, or I need to work at a higher pH. What is my next option?

  • Answer: Introducing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[3][6]

    • Solution: Add a co-solvent such as ethanol or dimethyl sulfoxide (DMSO) to your aqueous buffer. Start with a small percentage (e.g., 5-10% v/v) and increase if necessary. Be aware that the co-solvent may affect your downstream experiments.

Step 3: Explore Advanced Solubilization Techniques

  • Question: My experimental system is sensitive to pH changes and co-solvents. Are there alternative methods?

  • Answer: Yes, other techniques can enhance solubility, though they are more complex.

    • Micellar Solubilization: The use of surfactants (e.g., Tween 80, Triton X-100) above their critical micelle concentration can encapsulate the hydrophobic this compound in micelles, increasing its apparent solubility.[4]

    • Inclusion Complexation: Cyclodextrins are molecules with a hydrophobic interior that can form inclusion complexes with nonpolar molecules like this compound, thereby increasing their solubility in water.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound (4-Methyl-2-Pentanamine)

PropertyValueReference
CAS Number 108-09-8[7]
Molecular Formula C₆H₁₅N[1][7]
Molecular Weight 101.19 g/mol [1][7]
Appearance Clear, colorless liquid[1]
Boiling Point 108-110 °C[1]
pKa (Predicted) ~11.07[1]
LogP (Octanol/Water Partition Coefficient) 2.08[8]

Table 2: Summary of Strategies to Enhance this compound Solubility

MethodPrincipleAdvantagesConsiderations
pH Adjustment Protonation of the amine group to form a more soluble salt.Simple, cost-effective, and generally the most effective method.May not be suitable for pH-sensitive experiments. Requires careful pH monitoring.
Co-solvents Increases the polarity of the solvent mixture, reducing the hydrophobic effect.Effective for many poorly soluble compounds.Can interfere with biological assays and protein structures. May alter buffer properties.
Surfactants Formation of micelles that encapsulate the hydrophobic molecule.Can significantly increase apparent solubility.May be difficult to remove and can interfere with certain assays.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule in a cavity.Biocompatible and can improve stability.Can have a saturable effect and may be costly.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in an Aqueous Buffer (e.g., 50 mM HEPES) via pH Adjustment

Materials:

  • This compound (4-methyl-2-pentanamine)

  • HEPES buffer (50 mM, pH 7.4) or another appropriate buffer

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter (optional)

Methodology:

  • Initial Buffer Preparation: Prepare 80 mL of 50 mM HEPES buffer in a 100 mL beaker with a stir bar.

  • This compound Addition: In a fume hood, carefully measure the required volume of this compound for a 100 mM final concentration. The density of this compound is approximately 0.717 g/mL.[1] For 100 mL of a 100 mM solution, you will need 1.0119 g, which is approximately 1.41 mL. Add the this compound to the stirring buffer. The solution will likely become cloudy.

  • pH Adjustment: Place the pH probe into the solution. Slowly add 1 M HCl drop by drop. Monitor the pH and the clarity of the solution. Continue adding acid until the solution becomes clear. The final pH should be well below 9.0.

  • Final Volume Adjustment: Once the this compound is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the buffer and add it to the flask. Bring the final volume to 100 mL with the buffer.

  • Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C. Check for any signs of precipitation before use.

Visualizations

TroubleshootingWorkflow start Start: this compound does not dissolve check_ph What is the pH of the buffer? start->check_ph adjust_ph Adjust pH to < 9.0 with acid check_ph->adjust_ph pH > 9.0 use_cosolvent Add a co-solvent (e.g., 5-10% DMSO or Ethanol) check_ph->use_cosolvent pH < 9.0 is_dissolved1 Is it dissolved? adjust_ph->is_dissolved1 is_dissolved1->use_cosolvent No success Success: this compound is dissolved is_dissolved1->success Yes is_dissolved2 Is it dissolved? use_cosolvent->is_dissolved2 advanced_methods Consider advanced methods: - Surfactants - Cyclodextrins is_dissolved2->advanced_methods No is_dissolved2->success Yes fail Re-evaluate experimental conditions advanced_methods->fail

Caption: Troubleshooting workflow for dissolving this compound.

ph_equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-NH₃⁺ (Protonated Form) Highly Water-Soluble Unprotonated R-NH₂ (Unprotonated Form) Poorly Water-Soluble Protonated->Unprotonated pKa ~ 11.07

Caption: pH-dependent equilibrium of this compound in aqueous solution.

References

Technical Support Center: Purification of Isohexylamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of isohexylamine (4-methylpentan-1-amine) and its reaction products. The following information is designed to help you overcome common challenges and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product (e.g., boiling point, polarity, crystallinity). The most common techniques include:

  • Distillation (Simple, Fractional, and Vacuum): Ideal for purifying liquid amines that are thermally stable. Vacuum distillation is particularly useful for high-boiling point amines to prevent decomposition.[1]

  • Acid-Base Extraction: A highly effective method to separate basic amines from neutral or acidic impurities. The amine is protonated with an acid to make it water-soluble, washed with an organic solvent to remove non-basic impurities, and then deprotonated with a base to regenerate the pure amine.

  • Column Chromatography: Used for separating compounds based on their polarity. For amines, which are basic, special considerations are needed to prevent poor separation.[2]

  • Crystallization: Effective for purifying solid amine salts (e.g., hydrochlorides) or solid amine derivatives. This method can yield highly pure products.[3]

Q2: I'm performing a reductive amination to synthesize an this compound derivative. What are the likely impurities I should expect?

A2: Reductive amination is a common method for synthesizing amines from aldehydes or ketones.[4] Potential impurities in the synthesis of an this compound derivative via this route include:

  • Unreacted starting materials: Such as the initial aldehyde/ketone and the amine source.

  • Over-alkylation products: If a primary amine is used as a starting material, it can react further to form tertiary amines.

  • Side-products from the reducing agent: For example, borate salts if using sodium borohydride.

  • Imines or enamines: These are intermediates in the reaction and may persist if the reduction is incomplete.[4]

Q3: My primary amine product is streaking badly on my silica gel TLC plate. What is causing this and how can I fix it?

A3: Streaking of amines on silica gel is a common problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[5] This can be mitigated by:

  • Adding a basic modifier to the mobile phase: A small amount of triethylamine (TEA) (typically 0.1-1%) or a few drops of ammonia in the polar solvent can neutralize the acidic sites on the silica.[5]

  • Using an alternative stationary phase: Amine-functionalized silica or alumina columns are less acidic and can provide better peak shapes for basic compounds.[6]

Troubleshooting Guides

Distillation
Problem Possible Cause Solution
Product is decomposing during distillation. The boiling point of the amine is too high at atmospheric pressure, leading to thermal degradation.[1]Use vacuum distillation to lower the boiling point of the amine.[1] Ensure the system is properly sealed to maintain a stable, low pressure.
Poor separation of product from impurities. The boiling points of the product and impurities are too close for simple distillation.Use fractional distillation with a fractionating column (e.g., Vigreux column) to increase the separation efficiency.[7]
"Bumping" or uneven boiling in the distillation flask. Lack of nucleation sites for smooth boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating. For vacuum distillation, a stir bar is essential as boiling chips are ineffective under reduced pressure.
Unstable vacuum during distillation. Leaks in the glassware joints or tubing.Ensure all joints are properly greased and sealed. Use thick-walled vacuum tubing. Check that the vacuum source (e.g., water aspirator or vacuum pump) is functioning correctly.
Column Chromatography
Problem Possible Cause Solution
Product shows significant peak tailing or does not elute from the silica gel column. Strong acid-base interaction between the basic amine and acidic silica gel.[5]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonia into your mobile phase.[5]2. Use an alternative stationary phase: Employ an amine-functionalized silica or alumina column.[6]3. Consider reversed-phase chromatography: For polar amines, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be effective.[8]
Poor separation of the desired amine from non-polar impurities. The mobile phase is too polar, causing all compounds to elute quickly.Start with a less polar mobile phase (e.g., a higher percentage of hexane or dichloromethane) and gradually increase the polarity (gradient elution).
Product elutes with the solvent front. The mobile phase is too polar for the compound.Use a less polar solvent system.
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the silica gel or is too polar to elute with the chosen solvent system.Try flushing the column with a more polar solvent system containing a basic modifier (e.g., 10% methanol in dichloromethane with 1% ammonia). If this fails, consider using a different purification technique like acid-base extraction.
Acid-Base Extraction
Problem Possible Cause Solution
An emulsion forms at the interface of the aqueous and organic layers. Vigorous shaking of the separatory funnel, especially if surfactants are present.1. Gentle mixing: Invert the separatory funnel gently instead of shaking vigorously.2. Add brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous layer, which can help break the emulsion.3. Filtration: Pass the emulsified layer through a plug of glass wool or Celite.4. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Low recovery of the amine after extraction. 1. Incomplete protonation or deprotonation: The pH of the aqueous layer was not sufficiently acidic or basic.2. Product is partially soluble in the wash solvent. 1. Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is at the correct pH (typically pH < 2 for protonation and pH > 12 for deprotonation).2. Back-extraction: If the product has some solubility in the organic wash, back-extract the organic layer with a fresh portion of the acidic or basic aqueous solution.
The final amine product is wet (contains residual water). Insufficient drying of the organic layer after extraction.1. Use a drying agent: After separating the organic layer containing the purified amine, dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.2. Brine wash: Before drying, wash the organic layer with brine to remove the bulk of the dissolved water.
Crystallization
Problem Possible Cause Solution
The amine salt does not crystallize from the solution. 1. The solution is not supersaturated. 2. The chosen solvent is too good a solvent for the salt. 1. Concentrate the solution: Slowly evaporate the solvent to increase the concentration of the amine salt.2. Add an anti-solvent: Add a solvent in which the amine salt is insoluble to induce precipitation.3. Cool the solution: Lower the temperature of the solution to decrease the solubility of the salt.4. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.
The product oils out instead of forming crystals. The solubility of the compound is too high at that temperature, or the melting point of the solid is below the temperature of the solution.1. Lower the temperature: Try cooling the solution further.2. Use a more dilute solution: Add more of the primary solvent before adding the anti-solvent.3. Change the solvent system: Experiment with different solvent combinations.
The resulting crystals are impure. 1. Crystals formed too quickly, trapping impurities. 2. The impurity co-crystallizes with the product. 1. Slow cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator to promote the formation of purer crystals.2. Recrystallization: Redissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

Data Presentation

Table 1: Comparison of Purification Methods for Primary Amines (General Data)
Purification Method Typical Yield Typical Purity Advantages Disadvantages Reference
Vacuum Distillation 60-95%>98%Good for large scale, effective for thermally stable liquids.Not suitable for thermally sensitive compounds or solids.[1]
Acid-Base Extraction 70-98%>95%Highly effective for separating amines from neutral/acidic impurities, scalable.Can be labor-intensive, may form emulsions.[9]
Column Chromatography 40-90%>99%High resolution for complex mixtures, applicable to a wide range of compounds.Can be slow, requires solvent, potential for product loss on the column.[2]
Crystallization (as salt) 50-90%>99%Can yield very high purity product, good for solids.Requires the product to be a stable, crystalline solid; yield can be variable.[10]
Selective Ammonium Carbamate Crystallization (SACC) up to 94%>99%Waste-free, reversible, highly selective for primary amines.Requires CO₂ and specific solubility profiles.[11]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of this compound
  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidification: Add 1 M aqueous HCl solution to the separatory funnel and shake. The this compound will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Check the pH of the aqueous layer to ensure it is acidic (pH < 2).

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of 1 M HCl to ensure all the amine has been extracted. Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the isohexylammonium chloride and regenerate the free this compound, which will separate from the aqueous layer.

  • Extraction of Pure Amine: Extract the aqueous layer with two to three portions of a fresh organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Flash Column Chromatography of an this compound Derivative on Silica Gel
  • TLC Analysis: First, perform a thin-layer chromatography (TLC) analysis to determine a suitable mobile phase. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). To prevent streaking, add 0.5-1% triethylamine (TEA) to the mobile phase. An ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen non-polar solvent from your TLC analysis.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (containing TEA) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Run the column, starting with the mobile phase determined from your TLC analysis. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Acid-Base Extraction reaction->extraction Separate basic amine chromatography Column Chromatography reaction->chromatography Separate by polarity distillation Distillation reaction->distillation Separate by boiling point analysis Purity Check (TLC, GC, NMR) extraction->analysis chromatography->analysis distillation->analysis product Pure this compound Derivative analysis->product Purity Confirmed

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow cluster_chromatography Column Chromatography cluster_extraction Extraction cluster_distillation Distillation start Purification Issue Identified q_tailing Peak Tailing on Silica? start->q_tailing a_modifier Add Triethylamine (0.1-1%) to Mobile Phase q_tailing->a_modifier Yes q_emulsion Emulsion Formation? q_tailing->q_emulsion No end Problem Resolved a_modifier->end a_alt_phase Use Amine-Functionalized Silica or Alumina a_brine Add Brine (sat. NaCl) q_emulsion->a_brine Yes q_decomp Product Decomposing? q_emulsion->q_decomp No a_gentle Gently Invert, Don't Shake a_brine->a_gentle a_gentle->end a_vacuum Use Vacuum Distillation q_decomp->a_vacuum Yes q_decomp->end No a_vacuum->end

Caption: Troubleshooting flowchart for common amine purification issues.

References

How to scale up the synthesis of Isohexylamine for bulk production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of Isohexylamine (4-methyl-1-pentanamine). The following sections address common challenges encountered during the scale-up of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent industrial routes for producing primary amines like this compound are reductive amination of the corresponding aldehyde (4-methylpentanal) and the Leuckart-Wallach reaction of a suitable ketone (4-methyl-2-pentanone).[1][2] Reductive amination is often preferred in modern manufacturing due to its milder conditions and higher selectivity, which can be achieved using various reducing agents and catalytic systems.[3][4] The Leuckart-Wallach reaction, while a classic method, requires high temperatures and can generate N-formylated byproducts that necessitate a subsequent hydrolysis step.[5][6]

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Key safety considerations for the bulk synthesis of this compound include:

  • Exothermic Reactions: Both reductive amination and the Leuckart-Wallach reaction can be exothermic. Proper temperature control and reactor cooling systems are crucial to prevent thermal runaway.

  • Hydrogen Handling: If catalytic hydrogenation is used for reductive amination, the handling of hydrogen gas under pressure poses significant flammability and explosion risks. Spark-proof equipment, proper ventilation, and pressure relief systems are mandatory.

  • Corrosive Materials: this compound itself, as well as reagents like formic acid used in the Leuckart-Wallach reaction, are corrosive. All equipment, including reactors and transfer lines, must be constructed from compatible materials.

  • Reagent Handling: Reagents such as sodium borohydride and its derivatives are water-reactive and require handling under inert, dry conditions.

Q3: How does the choice of starting material (aldehyde vs. ketone) impact the synthesis at scale?

A3: The choice between 4-methylpentanal (aldehyde) for reductive amination and 4-methyl-2-pentanone (ketone) for the Leuckart-Wallach reaction has significant implications for the process:

  • Reaction Conditions: Reductive amination of aldehydes can often be performed under milder conditions than the high temperatures required for the Leuckart-Wallach reaction with ketones.[7][8]

  • Selectivity and Byproducts: Reductive amination of aldehydes with ammonia can be optimized to selectively yield the primary amine, though over-alkylation to secondary and tertiary amines is a potential issue that needs to be controlled.[9] The Leuckart-Wallach reaction can produce N-formylated byproducts, adding a hydrolysis step to the process.[5]

  • Process Simplicity: Modern catalytic reductive amination can be a more direct, one-pot synthesis, which is advantageous for large-scale production.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: We are experiencing a consistently low yield of this compound during our pilot-scale production. What are the potential causes and how can we address them?

A: Low yields in the synthesis of primary amines can stem from several factors. Here are the common causes and troubleshooting steps for both major synthesis routes:

  • For Reductive Amination:

    • Incomplete Imine Formation: The initial reaction between the aldehyde and ammonia is an equilibrium. Ensure that water, a byproduct of this step, is effectively removed, as its presence can inhibit the reaction.

    • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. For instance, while sodium borohydride (NaBH₄) is cost-effective, it can also reduce the starting aldehyde if not used correctly. A stepwise procedure, where the imine is formed before the addition of NaBH₄, can improve yields.[9][11] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can selectively reduce the imine in the presence of the aldehyde, but may be less cost-effective at scale.[3]

    • Catalyst Deactivation (for catalytic hydrogenation): If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting materials or lose activity over time. Ensure high-purity starting materials and consider catalyst regeneration or replacement.

  • For Leuckart-Wallach Reaction:

    • Insufficient Temperature: This reaction requires high temperatures, often above 160°C, to proceed efficiently.[8] Verify that the internal reactor temperature is reaching and maintaining the target setpoint.

    • Incomplete Hydrolysis: The initial product is often the N-formyl derivative, which must be hydrolyzed to the free amine. Incomplete hydrolysis will result in a low yield of the final product. Ensure sufficient time and appropriate conditions (acidic or basic) for the hydrolysis step.[6]

  • General Considerations:

    • Poor Mixing: Inadequate agitation in a large reactor can lead to poor mass and heat transfer, resulting in localized "hot spots" and incomplete reactions. Ensure the reactor's mixing system is adequate for the scale of the reaction.

    • Impure Starting Materials: Impurities in the 4-methylpentanal or ammonia can lead to side reactions, reducing the overall yield. Verify the purity of all starting materials before use.

Issue 2: High Levels of Impurities

Q: Our final product is contaminated with significant levels of secondary (di-isohexylamine) and tertiary amines. How can we improve the selectivity for the primary amine?

A: The formation of secondary and tertiary amines is a common challenge in primary amine synthesis. Here are some strategies to enhance selectivity:

  • Stoichiometry Control: Use a large excess of the nitrogen source (ammonia) relative to the aldehyde. This stoichiometric control favors the reaction of the aldehyde with ammonia over the reaction with the newly formed primary amine.

  • Reaction Conditions:

    • Temperature: Lower reaction temperatures generally favor the formation of the primary amine. High temperatures can promote further alkylation.

    • Concentration: Running the reaction at a lower concentration of the aldehyde can also reduce the rate of secondary amine formation.

  • Catalyst Choice: In catalytic reductive amination, the choice of catalyst and support can influence selectivity. Screening different catalysts at the lab scale before scaling up is recommended.

Q: We are observing a significant amount of N-formyl-isohexylamine in our product from the Leuckart-Wallach reaction. How can we minimize this impurity?

A: The N-formyl derivative is an intermediate in the Leuckart-Wallach reaction. Its presence in the final product indicates incomplete hydrolysis. To address this:

  • Optimize Hydrolysis Conditions:

    • Time and Temperature: Increase the duration and/or temperature of the hydrolysis step.

    • Acid/Base Concentration: Ensure that a sufficient stoichiometric amount of acid or base is used to drive the hydrolysis to completion. Monitor the reaction progress using in-process controls like HPLC or GC.

Issue 3: Difficult Product Isolation and Purification

Q: We are struggling with the purification of this compound at a large scale. The workup is leading to emulsion formation, and distillation is not providing the desired purity. What can we do?

A: The purification of amines can be challenging due to their basicity and surfactant-like properties.

  • Breaking Emulsions:

    • Brine Wash: During the aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Solvent Choice: Experiment with different extraction solvents. Sometimes, switching to a less polar or more dense solvent can prevent stable emulsion formation.

  • Improving Distillation Purity:

    • Fractional Distillation: this compound has a boiling point of approximately 123-124°C. Use a fractional distillation column with sufficient theoretical plates to achieve a good separation from lower and higher boiling impurities.

    • Vacuum Distillation: If impurities have boiling points close to that of this compound, consider vacuum distillation. This allows the distillation to be performed at a lower temperature, which can prevent product degradation and improve separation.

    • Pre-Distillation Treatment: Before distillation, consider a pre-treatment step. For example, washing the crude product with a dilute acid solution can remove basic impurities, and a subsequent wash with a dilute base can remove acidic impurities. Ensure the product is thoroughly dried before distillation.

Data Summary

The following tables summarize typical reaction conditions for the synthesis of primary aliphatic amines. Note that yields are highly dependent on the specific substrate and scale.

Table 1: Reductive Amination of Aliphatic Aldehydes

ParameterLab Scale (1-10 g)Pilot/Industrial Scale (>1 kg)Reference(s)
Starting Material 4-Methylpentanal4-Methylpentanal[9]
Nitrogen Source Aqueous Ammonia (large excess)Anhydrous Ammonia (large excess)[1]
Reducing Agent NaBH₄, NaBH₃CN, H₂H₂ with catalyst (e.g., Raney Ni, Pd/C)[2]
Catalyst N/A or Pd/C, PtO₂Raney Ni, Co, Pd/C[1]
Solvent Methanol, EthanolMethanol, Ethanol, or neat[9][10]
Temperature 0 - 50 °C80 - 150 °C (for catalytic hydrogenation)[1]
Pressure Atmospheric to 5 atm H₂10 - 100 atm H₂[1]
Typical Yield 70-95%85-98%[1][10]
Purity (crude) 85-95%90-98%-

Table 2: Leuckart-Wallach Reaction for Primary Amines

ParameterLab Scale (1-10 g)Pilot/Industrial Scale (>1 kg)Reference(s)
Starting Material 4-Methyl-2-pentanone4-Methyl-2-pentanone[5][7]
Reagent Ammonium formate or FormamideAmmonium formate, Formic acid[8][12]
Solvent Neat (no solvent)Neat or high-boiling solvent[5]
Temperature 160 - 190 °C160 - 200 °C[5][8]
Pressure AtmosphericAtmospheric to slightly elevated-
Hydrolysis Step Required (HCl or NaOH)Required (HCl or NaOH)[6]
Typical Yield 50-80%60-85%[7][12]
Purity (after hydrolysis) 80-90%85-95%-

Experimental Protocols

Protocol 1: Scalable Reductive Amination of 4-Methylpentanal

This protocol describes a general procedure for the catalytic hydrogenation of 4-methylpentanal with ammonia to produce this compound.

Materials:

  • 4-Methylpentanal (1.0 eq)

  • Anhydrous Ammonia (5-10 eq)

  • Raney Nickel or 5% Pd/C catalyst (slurry in an appropriate solvent)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave reactor with the catalyst slurry and methanol.

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Reactant Charging: Add the 4-methylpentanal to the reactor.

  • Ammonia Addition: Cool the reactor (e.g., to 0-10°C) and carefully charge with liquid anhydrous ammonia.

  • Reaction: Seal the reactor and begin agitation. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 atm). Heat the reactor to the target temperature (e.g., 100-120°C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Catalyst Filtration: Filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

  • Workup and Purification: a. Remove the methanol under reduced pressure. b. The crude this compound can be purified by fractional distillation.

Protocol 2: Leuckart-Wallach Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from 4-methyl-2-pentanone.

Materials:

  • 4-Methyl-2-pentanone (1.0 eq)

  • Ammonium formate (3-5 eq)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, combine 4-methyl-2-pentanone and ammonium formate.

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by GC.

  • Cooldown: After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: a. Slowly add concentrated hydrochloric acid to the reaction mixture. b. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl-isohexylamine.

  • Workup and Isolation: a. Cool the mixture and make it strongly alkaline by the slow addition of concentrated sodium hydroxide solution. b. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether). c. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: a. Remove the solvent by distillation. b. Purify the crude this compound by fractional distillation.

Visualizations

Reductive_Amination_Workflow Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Output Reactor_Prep 1. Charge Reactor (Catalyst + Solvent) Inerting 2. Inert with N2 Reactor_Prep->Inerting Charge_Reactants 3. Add 4-Methylpentanal & Anhydrous NH3 Inerting->Charge_Reactants Pressurize_Heat 4. Pressurize with H2 & Heat to 100-120°C Charge_Reactants->Pressurize_Heat Monitor 5. Monitor H2 Uptake Pressurize_Heat->Monitor Cooldown 6. Cool & Vent Monitor->Cooldown Filter 7. Filter Catalyst Cooldown->Filter Concentrate 8. Solvent Removal Filter->Concentrate Distill 9. Fractional Distillation Concentrate->Distill Final_Product Pure this compound Distill->Final_Product

Caption: Workflow for the synthesis of this compound via catalytic reductive amination.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Yield in this compound Synthesis Start Problem: Low Yield Route Which Synthesis Route? Start->Route Red_Am Reductive Amination Route->Red_Am Reductive Amination Leuckart Leuckart-Wallach Route->Leuckart Leuckart-Wallach Check_Imine Is imine formation complete? (Check for H2O removal) Red_Am->Check_Imine Improve_H2O_Removal Action: Use Dean-Stark or add drying agent. Check_Imine->Improve_H2O_Removal No Check_Catalyst Is catalyst active? (For H2 reduction) Check_Imine->Check_Catalyst Yes Replace_Catalyst Action: Use fresh catalyst, check for poisons. Check_Catalyst->Replace_Catalyst No Check_Reducing_Agent Is reducing agent optimal? (e.g., for NaBH4) Check_Catalyst->Check_Reducing_Agent Yes Optimize_Reduction Action: Use stepwise addition or milder agent (STAB). Check_Reducing_Agent->Optimize_Reduction No Check_Temp Is reaction temp >160°C? Leuckart->Check_Temp Increase_Temp Action: Verify and increase reactor temperature. Check_Temp->Increase_Temp No Check_Hydrolysis Is hydrolysis of N-formyl intermediate complete? Check_Temp->Check_Hydrolysis Yes Optimize_Hydrolysis Action: Increase time, temp, or acid/base concentration. Check_Hydrolysis->Optimize_Hydrolysis No

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Isohexylamine-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate aggregation issues encountered during experiments with isohexylamine-based nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based nanoparticles and why are they prone to aggregation?

This compound-based nanoparticles are nanomaterials that have been surface-functionalized with this compound (4-methylpentan-1-amine)[1]. This functionalization imparts a hydrophobic and sterically bulky character to the nanoparticle surface. The primary reasons for their propensity to aggregate include:

  • Hydrophobic Interactions: The long, branched alkyl chains of this compound are hydrophobic (water-repelling). In aqueous environments, these hydrophobic surfaces tend to associate with each other to minimize contact with water, leading to aggregation[2][3].

  • Van der Waals Forces: At close distances, attractive van der Waals forces between nanoparticles can overcome repulsive forces, leading to aggregation. This is particularly prevalent in systems with insufficient stabilizing mechanisms.

  • Reduced Electrostatic Repulsion: While the amine group can be protonated to create a positive surface charge, the bulky isohexyl group can shield this charge, reducing the effectiveness of electrostatic repulsion in preventing aggregation, especially at certain pH values and ionic strengths.

Q2: What are the key signs of nanoparticle aggregation in my experiments?

Aggregation of this compound-based nanoparticles can be identified through several observational and analytical techniques:

  • Visual Inspection: A clear, monodisperse nanoparticle suspension will appear transparent or translucent. Aggregation often leads to a cloudy or turbid appearance, and in severe cases, visible precipitates may form.

  • Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a solution[4][5]. An increase in the average particle size or the appearance of a second, larger population of particles is a clear indicator of aggregation. The polydispersity index (PDI) will also increase in an aggregated sample.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles[6]. While sample preparation can sometimes induce aggregation, TEM images can reveal clusters and aggregates of nanoparticles that are not present in a well-dispersed sample.

  • Zeta Potential Measurements: A significant decrease in the absolute value of the zeta potential suggests a reduction in the electrostatic repulsion between particles, which can be a precursor to or a consequence of aggregation. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable[7].

Q3: How does pH and ionic strength affect the stability of my this compound-based nanoparticles?

The pH and ionic strength of the suspension medium are critical factors that influence the stability of this compound-functionalized nanoparticles:

  • pH: The amine group on the this compound has a pKa value. At pH values below the pKa, the amine group will be protonated (-NH3+), imparting a positive surface charge to the nanoparticles. This positive charge can lead to electrostatic repulsion between particles, promoting stability. However, at a pH close to the isoelectric point, the net charge is near zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation[8][9].

  • Ionic Strength: High concentrations of salts in the medium can lead to a phenomenon known as "charge screening." The ions in the solution form a dense electrical double layer around the charged nanoparticles, which neutralizes the surface charge and reduces the electrostatic repulsion between them. This compression of the electrical double layer can allow the attractive van der Waals forces to dominate, causing aggregation[10].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound-based nanoparticles.

Issue Potential Cause Troubleshooting Steps
Immediate aggregation upon addition of this compound. Solvent Incompatibility: this compound is hydrophobic. Adding it to an aqueous nanoparticle suspension without a proper solvent system can cause immediate precipitation.- Perform the functionalization reaction in a suitable organic solvent or a mixed solvent system (e.g., ethanol/water).- Consider a phase transfer method to move nanoparticles from an aqueous to an organic phase before functionalization.
Incorrect pH: The pH of the reaction mixture can influence the reactivity of the nanoparticle surface and the this compound, leading to uncontrolled reactions and aggregation.- Adjust the pH of the nanoparticle suspension to a range that favors controlled surface conjugation while maintaining colloidal stability. For silica nanoparticles, this may involve an initial acidic or basic treatment to activate surface silanol groups.
Gradual aggregation observed during storage. Insufficient Surface Coverage: Incomplete functionalization can leave exposed patches on the nanoparticle surface, leading to bridging flocculation or aggregation over time.- Increase the concentration of this compound during the functionalization reaction.- Optimize reaction time and temperature to ensure maximum surface coverage.
Inappropriate Storage Buffer: Storing the nanoparticles in a buffer with a suboptimal pH or high ionic strength can lead to instability over time.- Store the purified nanoparticles in a low ionic strength buffer at a pH that ensures a high surface charge (e.g., slightly acidic to keep the amine protonated).- Consider adding a steric stabilizer, such as a low concentration of a non-ionic surfactant or PEG, to the storage buffer.
Aggregation after purification (e.g., centrifugation). Irreversible Agglomeration: The forces used during purification, such as high-speed centrifugation, can overcome the repulsive forces between nanoparticles, leading to the formation of hard, irreversible aggregates.- Reduce centrifugation speed and time.- If aggregation persists, consider alternative purification methods like dialysis or tangential flow filtration to remove excess reagents.- Resuspend the nanoparticle pellet immediately after centrifugation using sonication (probe or bath).
Inconsistent results between batches. Variability in Starting Materials: The initial size, shape, and surface chemistry of the core nanoparticles can significantly impact the outcome of the functionalization and the final stability.- Characterize the stock nanoparticle solution (e.g., using DLS and TEM) before each functionalization to ensure consistency.- Use high-purity this compound and solvents.
Lack of Control over Reaction Conditions: Minor variations in temperature, stirring speed, or addition rate of reagents can affect the uniformity of the surface coating.- Maintain precise control over all reaction parameters.- Add the this compound solution slowly and with vigorous stirring to ensure homogeneous mixing.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the aggregation state of this compound-based nanoparticles. Note that these are example values and optimal conditions should be determined experimentally for your specific system.

Table 1: Effect of pH on Hydrodynamic Diameter and Zeta Potential of this compound-Silica Nanoparticles

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.01200.15+45
6.01250.18+35
8.02500.45+15
10.0>1000 (aggregated)>0.7+5

Table 2: Effect of NaCl Concentration on the Stability of this compound-Gold Nanoparticles (at pH 5.0)

NaCl Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0550.20
10600.22
501500.50
150>1000 (aggregated)>0.7

Experimental Protocols

Protocol 1: Surface Functionalization of Silica Nanoparticles with this compound

This protocol provides a general framework for the surface modification of pre-synthesized silica nanoparticles.

Materials:

  • Silica nanoparticles (e.g., synthesized via a modified Stöber method) dispersed in ethanol.

  • This compound.

  • Anhydrous ethanol.

  • Ammonium hydroxide (optional, for catalyst).

  • Glacial acetic acid (for pH adjustment).

  • Deionized water.

Procedure:

  • Nanoparticle Preparation: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol. To ensure a monodisperse suspension, sonicate the mixture for 15 minutes.

  • Surface Activation (Optional): For some silica surfaces, a brief treatment with a base (e.g., a few drops of ammonium hydroxide) can increase the number of reactive silanol groups. Stir for 30 minutes.

  • Functionalization: In a separate vial, prepare a 1% (v/v) solution of this compound in anhydrous ethanol. Add this solution dropwise to the stirred silica nanoparticle suspension. The optimal ratio of this compound to silica nanoparticles should be determined empirically.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

  • Purification: To remove excess this compound and other byproducts, centrifuge the suspension (e.g., at 8000 x g for 20 minutes). Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in fresh ethanol by sonication. Repeat the centrifugation and washing steps at least three times.

  • Final Dispersion: After the final wash, resuspend the purified this compound-functionalized silica nanoparticles in a suitable low ionic strength buffer (e.g., 10 mM acetate buffer at pH 5) for characterization and storage.

Protocol 2: Characterization of Nanoparticle Aggregation

1. Dynamic Light Scattering (DLS):

  • Prepare a dilute suspension of the nanoparticles in the desired buffer (ensure the concentration is within the instrument's optimal range).

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large dust particles or contaminants.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Perform at least three replicate measurements to ensure reproducibility.

  • Analyze the size distribution, average hydrodynamic diameter, and polydispersity index (PDI).

2. Transmission Electron Microscopy (TEM):

  • Place a drop of the dilute nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the solvent to evaporate completely. The grid can be placed under a lamp to speed up this process.

  • Optionally, a negative staining agent (e.g., uranyl acetate) can be used to enhance contrast, especially for polymeric nanoparticles.

  • Image the nanoparticles using a TEM instrument at various magnifications to assess their size, shape, and aggregation state.

3. Zeta Potential Measurement:

  • Prepare a dilute suspension of the nanoparticles in the desired buffer (typically a low ionic strength buffer like 10 mM NaCl).

  • Inject the sample into the appropriate cell for the zeta potential analyzer.

  • Perform the measurement according to the instrument's instructions.

  • The measured zeta potential will provide information about the surface charge and the colloidal stability of the nanoparticles.

Visualizations

Aggregation_Mitigation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome NP_Core Core Nanoparticle (e.g., Silica, Gold) Functionalization Surface Functionalization with this compound NP_Core->Functionalization Aggregation Aggregation Observed (Turbidity, Increased Size) Functionalization->Aggregation Characterization Characterization (DLS, TEM, Zeta Potential) Aggregation->Characterization Steric Steric Stabilization (e.g., PEG, Surfactants) Characterization->Steric Low Zeta Potential Electrostatic Electrostatic Stabilization (pH & Ionic Strength Control) Characterization->Electrostatic Isoelectric Point Near Medium pH Process_Opt Process Optimization (Solvent, Concentration, Purification) Characterization->Process_Opt Polydisperse Sample Stable_NPs Stable, Monodisperse Nanoparticles Steric->Stable_NPs Electrostatic->Stable_NPs Process_Opt->Stable_NPs Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization NP1 NP NP2 NP NP1->NP2 Repulsion > Attraction NP3 NP NP4 NP NP3->NP4 Repulsion > Attraction Repulsion1 Repulsive Forces (Due to Surface Charge) Attraction1 Attractive Forces (van der Waals) Repulsion2 Steric Hindrance (Polymer Chains) Attraction2 Attractive Forces (van der Waals)

References

Validation & Comparative

Navigating Gene Expression Validation: A Comparative Guide to Transfection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful introduction of genetic material into cells is a pivotal step in unraveling cellular mechanisms and developing novel therapeutics. The choice of transfection method profoundly impacts experimental outcomes, influencing not only the efficiency of gene delivery but also the physiological state of the cells. This guide provides a comprehensive comparison of Isohexylamine-mediated transfection with established alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

While this compound-mediated transfection is an emerging technique, a thorough understanding of its performance in relation to well-documented methods is crucial for its adoption. This guide will focus on a comparative analysis of transfection efficiency, cell viability, and the subsequent validation of gene expression across different platforms.

Performance Comparison of Transfection Methods

The selection of a transfection reagent or method is a balancing act between achieving high efficiency of gene delivery and maintaining cellular health. The following table summarizes key performance indicators for this compound-mediated transfection alongside common alternatives.

Transfection Method Principle Transfection Efficiency Cell Viability/Cytotoxicity Common Applications
This compound-Mediated (Hypothetical) Cationic amine facilitates the formation of a complex with negatively charged nucleic acids, enabling entry into the cell.Data not yet established.Expected to be a critical parameter for optimization.Transient and stable transfection in a variety of cell lines.
Cationic Lipid-Based (e.g., Lipofectamine) Cationic lipids form liposomes that encapsulate nucleic acids and fuse with the cell membrane to release their cargo.[1][2][3]High efficiency in a wide range of cell lines.[1][4]Can exhibit cytotoxicity, which is cell-type dependent and requires optimization.[5]Transient and stable transfection, siRNA/miRNA delivery.[1]
Electroporation An electrical pulse creates transient pores in the cell membrane, allowing nucleic acids to enter the cell.[1][6]High efficiency, particularly in difficult-to-transfect cells like primary and stem cells.[7]Can lead to significant cell death, requiring optimization of pulse parameters.[1]Transfection of a broad range of cell types, including those resistant to chemical methods.
Viral Transduction (e.g., Lentivirus, Adenovirus) Genetically engineered viruses deliver genetic material into host cells.[7]Very high efficiency, even in non-dividing cells and for in vivo applications.[7]Can induce immunogenicity and cytotoxicity; potential for insertional mutagenesis with integrating vectors.[7]Stable, long-term gene expression; gene therapy applications.[7]

Experimental Protocols for Validation of Gene Expression

Post-transfection, it is imperative to quantify the level of gene expression to validate the efficiency of the chosen method. Below are detailed protocols for common validation techniques.

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

This method measures the level of messenger RNA (mRNA) transcribed from the transfected gene.

Protocol:

  • Cell Lysis and RNA Extraction: 24-48 hours post-transfection, wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermal Cycling: Perform qPCR using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin) using the ΔΔCt method to calculate the fold change in expression.

Western Blotting for Protein Quantification

This technique detects and quantifies the expression of the protein translated from the transfected gene.[8][9]

Protocol:

  • Cell Lysis and Protein Extraction: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

Reporter Gene Assays

Reporter genes (e.g., luciferase, green fluorescent protein - GFP) are co-transfected with the gene of interest or are part of the same expression vector. Their expression provides an indirect measure of transfection efficiency.[1][6]

Protocol (for Luciferase Assay):

  • Cell Lysis: 24-48 hours post-transfection, wash cells with PBS and lyse using a passive lysis buffer.

  • Luminometry: Add the luciferase assay reagent to the cell lysate. Measure the luminescent signal using a luminometer.

  • Normalization: If a co-transfected control reporter (e.g., Renilla luciferase) is used, measure its activity. Normalize the experimental reporter signal to the control reporter signal to account for variations in transfection efficiency.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a typical transfection and validation workflow and a conceptual signaling pathway.

G cluster_prep Cell Preparation cluster_transfection Transfection cluster_validation Gene Expression Validation cell_culture Seed cells in multi-well plate dna_prep Prepare DNA/Isohexylamine complex cell_culture->dna_prep transfect Add complex to cells dna_prep->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest cells for RNA/Protein qpcr qPCR harvest->qpcr wb Western Blot harvest->wb reporter Reporter Assay harvest->reporter

Caption: Experimental workflow for transfection and subsequent validation of gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus transfection_complex Transfection Reagent-DNA Complex endocytosis Endocytosis transfection_complex->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape dna_release DNA Release endosomal_escape->dna_release nuclear_entry Nuclear Entry dna_release->nuclear_entry transcription Transcription nuclear_entry->transcription mrna mRNA transcription->mrna protein_synthesis Protein Synthesis (Ribosome) mrna->protein_synthesis

Caption: Conceptual signaling pathway from transfection to protein expression.

References

A Comparative Guide to Isohexylamine-based and PEI-based Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. Transfection reagents are key to this process, with polyethylenimine (PEI) being a widely used and cost-effective cationic polymer. Emerging as an alternative, polymer-based reagents incorporating hydrophobic moieties like isohexylamine offer a different approach to gene delivery. This guide provides a comparative overview of the transfection efficiency, cytotoxicity, and mechanistic pathways of a representative this compound-based reagent, GenMute™, and the well-established PEI.

Performance Comparison at a Glance

While a direct head-to-head quantitative comparison from a single study is unavailable, this guide synthesizes data from multiple sources to provide a qualitative and quantitative overview of both reagent types. It is important to note that transfection efficiency is highly cell-type dependent and the results presented here are based on specific experimental contexts.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of GenMute™ and PEI from various studies.

Table 1: GenMute™ Transfection Efficiency and Cell Viability

Cell LineNucleic AcidTransfection Efficiency/UptakeCell ViabilityCitation
HepG2Cy3-labeled siRNAHigher uptake compared to Lipofectamine RNAiMAXHigher than Lipofectamine RNAiMAX[6]
Huh7.5Cy3-labeled siRNAHigher uptake compared to Lipofectamine RNAiMAXHigher than Lipofectamine RNAiMAX[6]
HEK293siRNA targeting renilla luciferaseSignificant gene silencing from 1.0 nMNot specified[7]
HelasiRNA targeting lamin A/C94% knockdown of endogenous expression at 1.0 nMNot specified[7]

Table 2: PEI Transfection Efficiency and Cytotoxicity

Cell LineNucleic AcidTransfection EfficiencyCytotoxicity/Cell DeathCitation
HEK293TpEGFP-N1~60% (at 4:1 or 6:1 reagent:DNA ratio)>40%[8]
Caco-2pDNANot specified20% (PEI 25k)[8]
COS-7Not specified~40%<5%[9]
U2OSNot specified~20%20%[9]
H1299Not specified~30%20%[9]
Pig Tracheal Epithelial (PTE)pmaxGFP10% (at 3:1 ratio)Not specified[10]
HCT116pEGFP~30%Minimized by media change[11]

Mechanisms of Action

The fundamental mechanisms by which these cationic polymers deliver nucleic acids into cells share similarities but differ in key aspects related to their chemical composition.

PEI: This polymer, with its high density of protonatable amines, acts as a "proton sponge".[12] After the PEI/DNA complex is internalized by the cell through endocytosis, the buffering capacity of PEI leads to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the genetic material into the cytoplasm.

This compound-based Reagent (GenMute™): As a polymer-based reagent with hydrophobic side chains, GenMute™ also facilitates the formation of complexes with nucleic acids for endocytic uptake.[1][2][3][4][5] The inclusion of hydrophobic groups like this compound is thought to enhance the interaction of the polymer-nucleic acid complex with the lipid bilayer of the cell and endosomal membranes. This may lead to a more efficient endosomal escape. The manufacturer also mentions a proprietary "pH Dependent Conformational Change (PDCC)" technology, suggesting that the polymer's structure changes in the acidic environment of the endosome to promote the release of its cargo.[1][2][3][4][5]

Experimental Methodologies

Detailed protocols are crucial for reproducible transfection experiments. Below are representative protocols for GenMute™ and PEI.

GenMute™ siRNA Transfection Protocol (Adherent Cells)

This protocol is adapted from the manufacturer's guidelines for a 6-well plate format.[1]

  • Cell Seeding: Plate cells 18 to 24 hours before transfection to achieve 50-70% confluency at the time of transfection.

  • Complex Formation:

    • Dilute 5.0 to 50 pmoles of siRNA into 100 µL of GenMute™ Transfection Buffer (1x).

    • Add 2.4 µL (or 4.0 µL for hard-to-transfect cells) of GenMute™ reagent.

    • Mix by pipetting and incubate for 15 minutes at room temperature.

  • Transfection:

    • Add the transfection complex to the cells in complete medium dropwise.

    • Gently rock the plate to ensure even distribution.

  • Post-Transfection:

    • Incubate the cells for 24 to 72 hours before assaying for gene silencing.

    • The medium can be changed ~5 hours post-transfection if necessary.

PEI DNA Transfection Protocol (Adherent Cells)

This is a general protocol for linear PEI (25 kDa) in a 6-well plate format.[9][12][13][14]

  • Cell Seeding: Seed cells 24 hours prior to transfection to reach about 60% confluency.

  • Preparation: Shortly before transfection, wash the cells with serum-free medium.

  • Complex Formation:

    • Dilute 3 µg of plasmid DNA in 400 µL of serum-free medium.

    • Add PEI solution at the desired PEI:DNA ratio (e.g., 3:1).

    • Vortex immediately for 10 seconds and incubate for 15 minutes at room temperature.

  • Transfection:

    • Add the DNA/PEI complex evenly to the cells.

  • Post-Transfection:

    • Change the medium 12-16 hours after transfection.

    • Harvest cells for analysis at 24-48 hours post-transfection.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and logical flows, the following diagrams are provided in DOT language.

Transfection_Workflow_Comparison cluster_genmute GenMute™ Protocol cluster_pei PEI Protocol gm_start Seed Cells (50-70% confluency) gm_dilute_sirna Dilute siRNA in GenMute™ Buffer gm_start->gm_dilute_sirna gm_add_reagent Add GenMute™ Reagent gm_dilute_sirna->gm_add_reagent gm_incubate Incubate 15 min (Complex Formation) gm_add_reagent->gm_incubate gm_add_to_cells Add Complex to Cells in Complete Medium gm_incubate->gm_add_to_cells gm_incubate_post Incubate 24-72h gm_add_to_cells->gm_incubate_post gm_media_change Optional: Medium Change (~5h post) gm_add_to_cells->gm_media_change gm_assay Assay for Gene Silencing gm_incubate_post->gm_assay pei_start Seed Cells (~60% confluency) pei_wash Wash Cells with Serum-Free Medium pei_start->pei_wash pei_dilute_dna Dilute DNA in Serum-Free Medium pei_wash->pei_dilute_dna pei_add_reagent Add PEI Reagent pei_dilute_dna->pei_add_reagent pei_incubate Incubate 15 min (Complex Formation) pei_add_reagent->pei_incubate pei_add_to_cells Add Complex to Cells pei_incubate->pei_add_to_cells pei_media_change Change Medium (12-16h post) pei_add_to_cells->pei_media_change pei_incubate_post Incubate further pei_media_change->pei_incubate_post pei_assay Harvest & Assay (24-48h post) pei_incubate_post->pei_assay

Caption: Comparative experimental workflows for GenMute™ and PEI transfection.

Transfection_Mechanism cluster_reagent Cationic Polymer Reagent cluster_cell Cellular Uptake and Release cluster_pei_mech PEI: Proton Sponge Effect cluster_iha_mech This compound-based: Hydrophobic Interaction Nucleic Acid Nucleic Acid Complex Formation Complex Formation (Polyplex) Nucleic Acid->Complex Formation Cationic Polymer Cationic Polymer Cationic Polymer->Complex Formation Endocytosis Endocytosis Complex Formation->Endocytosis Interaction with Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Rupture/Fusion Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Cargo Release Nucleus (for DNA) Nucleus (for DNA) Cytoplasm->Nucleus (for DNA) Nuclear Import Proton Influx Proton Influx Osmotic Swelling Osmotic Swelling Proton Influx->Osmotic Swelling Endosome Rupture Endosome Rupture Osmotic Swelling->Endosome Rupture Endosome Rupture->Endosomal Escape Hydrophobic Interaction\nwith Membrane Hydrophobic Interaction with Membrane Membrane Destabilization Membrane Destabilization Hydrophobic Interaction\nwith Membrane->Membrane Destabilization Membrane Destabilization->Endosomal Escape pH-Dependent\nConformational Change pH-Dependent Conformational Change pH-Dependent\nConformational Change->Membrane Destabilization

Caption: General mechanisms of cationic polymer-mediated transfection.

References

A Comparative Guide to Cytotoxicity Assays for Isohexylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cytotoxic potential of isohexylamine-based compounds, selecting the appropriate assay is a critical first step. This guide provides a comparative overview of common cytotoxicity assays, complete with detailed protocols and example data, to aid in the selection of the most suitable method for your specific research needs.

The cytotoxicity of aliphatic amines, the broader class to which this compound belongs, is influenced by their chemical structure, such as the length of the carbon chain.[1][2] Therefore, a robust assessment of the cytotoxic effects of novel this compound derivatives requires sensitive and reliable in vitro assays.

Comparison of Common Cytotoxicity Assays

Several assays are available to measure cytotoxicity, each with a distinct underlying principle. The choice of assay can depend on the expected mechanism of cell death, the compound's properties, and the experimental throughput requirements. A comparison of commonly used methods is summarized below.

Assay Principle Advantages Disadvantages Typical Endpoint
MTT Assay Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[3]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration. The insoluble formazan requires a solubilization step.[4]Colorimetric (Absorbance at 550-600 nm)
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6]Directly measures cell membrane integrity, making it a good indicator of necrosis. The assay is simple and can be performed on culture supernatants.[7]Less sensitive for detecting early apoptotic events where the membrane remains intact. Can be affected by LDH present in serum-containing media.[6][8]Colorimetric or Fluorometric (Absorbance at ~490 nm)
Neutral Red (NR) Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10]Highly sensitive and can detect cytotoxicity at earlier time points compared to other assays.[11][12] It is also a low-cost method.[10]Requires washing steps, which can lead to cell loss and variability.[13]Colorimetric (Absorbance at ~540 nm)[10]
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[14][15]Highly sensitive and specific for apoptosis. The "add-mix-measure" format is simple and amenable to high-throughput screening.[15]Specific to apoptosis and will not detect other forms of cell death like necrosis.Luminescent (Light output)[14][15]

Experimental Protocols

Below are detailed protocols for the aforementioned cytotoxicity assays. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity.

Materials:

  • MTT solution (0.5 mg/mL in sterile PBS or serum-free medium)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]

  • 96-well clear-bottom microplate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals. An overnight incubation may be necessary for complete solubilization.

  • Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released into the culture medium from damaged cells.[5]

Materials:

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[5]

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound-based compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes.[6]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • Reagent Addition: Prepare the LDH reaction solution according to the manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

Neutral Red (NR) Uptake Assay

This assay is based on the uptake of the Neutral Red dye into the lysosomes of viable cells.[9][17]

Materials:

  • Neutral Red solution (e.g., 0.33% w/v in water)[17]

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[17]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound-based compounds as described in the MTT assay protocol.

  • Dye Incubation: After treatment, discard the medium and add 100 µL of the Neutral Red solution to each well.[17] Incubate for 1-2 hours at 37°C with 5% CO2.[17]

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[17]

  • Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[17]

  • Data Acquisition: Shake the plate for a few minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[10]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key indicators of apoptosis.[14][18]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[14][15]

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[15] Allow it to equilibrate to room temperature before use.[15]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the this compound-based compounds.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.[15]

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.[15]

Visualizing Experimental Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_workflow General Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with this compound Compounds B->C D 4. Incubate for Desired Exposure Time C->D E 5. Add Assay-Specific Reagent (MTT, LDH Substrate, NR Dye, Caspase-Glo) D->E F 6. Incubate as per Protocol E->F G 7. Data Acquisition (Spectrophotometer/Luminometer) F->G H 8. Data Analysis (Calculate % Viability/Cytotoxicity) G->H

Caption: A generalized workflow for in vitro cytotoxicity assays.

G cluster_pathway Simplified Apoptosis Signaling Pathway Compound This compound Compound Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Conclusion

The selection of a cytotoxicity assay for this compound-based compounds should be guided by the specific research question and the anticipated mechanism of action. For a general screening of cell viability, MTT and Neutral Red assays are robust and cost-effective options.[11][12] If membrane disruption and necrosis are the suspected modes of cell death, the LDH assay is a direct and suitable choice.[19] To specifically investigate the induction of apoptosis, the highly sensitive Caspase-Glo® 3/7 assay is recommended.[14] It is often advantageous to use a combination of these assays to gain a more comprehensive understanding of the cytotoxic profile of the compounds under investigation.

References

In vitro and in vivo biocompatibility studies of Isohexylamine polymers

Author: BenchChem Technical Support Team. Date: December 2025

Biocompatibility of Amine-Containing Polymers: A Comparative Guide

An Objective Comparison of Amine-Functionalized Polymers with Biocompatible Alternatives for Biomedical Research and Drug Development

The development of biocompatible polymers is crucial for advancing drug delivery systems, tissue engineering, and medical implants. While a specific query for "isohexylamine polymers" did not yield dedicated biocompatibility studies in the public domain, it is valuable to examine the biocompatibility of the broader class of amine-containing polymers, such as polyamines, and compare them with established biocompatible polymers like Polylactic Acid (PLA) and Polyethylene Glycol (PEG). This guide provides a comparative overview of their in vitro and in vivo biocompatibility, supported by experimental data and detailed protocols.

Introduction to Polymer Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For polymers used in biomedical applications, this means they should not elicit adverse local or systemic effects, such as cytotoxicity, inflammation, or immunogenicity. The assessment of biocompatibility is a complex process involving a battery of in vitro and in vivo tests as outlined by standards like the International Organization for Standardization (ISO) 10993.[1]

Polyamines , such as Polyethyleneimine (PEI), are of significant interest due to their cationic nature, which facilitates interactions with negatively charged biological molecules like DNA, making them effective gene delivery vectors.[2] However, this positive charge can also lead to cytotoxicity.[3]

Polylactic Acid (PLA) is a biodegradable polyester that has been extensively studied and is widely used in clinical applications.[1][4] Its degradation products, lactic acid, are natural metabolites, contributing to its excellent biocompatibility.[4]

Polyethylene Glycol (PEG) is a polyether compound known for its protein-repelling properties, which reduces immunogenicity and antigenicity.[5] PEGylation, the process of attaching PEG chains to other molecules, is a common strategy to enhance the biocompatibility and circulation time of therapeutic agents.[6]

In Vitro Biocompatibility Comparison

In vitro biocompatibility is typically the first step in assessing a new biomaterial. Common assays include cytotoxicity tests, which measure cell viability and membrane integrity after exposure to the material, and hemocompatibility tests, which evaluate the material's interaction with blood components.

Cytotoxicity Assessment

Cytotoxicity is a critical parameter for any material intended for biological applications. Assays like the MTT and LDH tests are commonly employed to quantify the toxic effects of polymers on cultured cells.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[8]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes. An increase in LDH in the culture medium correlates with increased cytotoxicity.[9]

Table 1: Comparative In Vitro Cytotoxicity of Selected Polymers

PolymerCell LineAssayResultsReference
Polyethyleneimine (PEI) Human Fibroblasts & OsteoblastsMTTHigh molecular weight PEI showed a decrease in cell adhesion and proliferation over 7 days, indicating potential cytotoxicity.[3][3]
Polyethyleneimine (PEI) HeLa & HEK293MTT (IC50)600 Da BPEI showed low in vitro cytotoxicity with IC50 values of 1090 µg/mL and 690 µg/mL, respectively.[10][10]
Spermidine (a natural polyamine) EA.hy926 endothelial cellsCell Viability AssayOxLDL formed in the presence of spermidine showed reduced cytotoxicity in a concentration-dependent manner.[11][11]
Polylactic Acid (PLA) VariousGeneral BiocompatibilityGenerally considered to have very good biocompatibility properties.[1][1]
Polyethylene Glycol (PEG) VariousGeneral BiocompatibilityExhibits excellent biocompatibility and is known for its protein-repelling properties.[5][12][5][12]
Hemocompatibility Assessment

For materials that will come into contact with blood, assessing hemocompatibility is essential. The hemolysis assay is a primary test that measures the degree of red blood cell (erythrocyte) lysis caused by a material.[13][14]

Table 2: Comparative Hemocompatibility of Selected Polymers

PolymerAssayResultsReference
Polyethyleneimine (PEI) Hemolysis AssayHigh molecular weight PEI can induce hemolysis due to its cationic nature.General Knowledge
Polylactic Acid (PLA) Hemolysis AssayPLA and its copolymers are generally considered hemocompatible.General Knowledge
Polyethylene Glycol (PEG) Hemolysis AssayPEG-coated surfaces show reduced protein adsorption and are generally hemocompatible.[5][5]

In Vivo Biocompatibility Comparison

In vivo studies involve the implantation of the material into animal models to assess the local tissue response and any systemic effects.[15] These studies are crucial for understanding the long-term biocompatibility and biodegradation of a polymer.

Implantation Studies

Subcutaneous implantation is a common method for evaluating the local tissue response to a biomaterial.[16] The tissue surrounding the implant is examined histologically for signs of inflammation, fibrosis (capsule formation), and tissue integration.[17]

Table 3: Comparative In Vivo Biocompatibility of Selected Polymers

PolymerAnimal ModelImplantation SiteKey FindingsReference
Polyethyleneimine (PEI) Balb/c MiceIntravenous injection of LPN-5 (lPEI nanoparticles)Showed maximum reporter gene expression in the spleen and were relatively non-toxic.[18][18]
Spermine (a natural polyamine) & DFMO Ovariectomized RatsSystemic administrationImproved bone volume in rat femurs, suggesting a positive effect on bone formation.[19][19]
Polylactic Acid (PLA) GeneralVariousBiodegrades into safe, natural metabolites that are excreted. Favorable biocompatibility has been demonstrated in numerous applications.[4][4]
Polyethylene Glycol (PEG) RabbitsCorneal defectIn situ-forming PEG-collagen hydrogels were found to be a safe and effective treatment.[20][20]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test polymer. Include a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[7] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7] The reference wavelength should be greater than 650 nm.[7]

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control.

LDH Cytotoxicity Assay Protocol
  • Sample Preparation: Prepare cell cultures and expose them to the test material as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a small amount of the cell culture supernatant from each well.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture, which typically contains a dye solution and a catalyst.[22]

  • Incubation: Incubate the mixture in the dark according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the optical density at 490 nm and a reference wavelength of 690 nm using a plate reader.[22]

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated based on the LDH activity in the supernatant compared to a positive control (cells treated with a lysis buffer).

In Vivo Subcutaneous Implantation Protocol
  • Material Preparation: Sterilize the polymer samples to be implanted.

  • Animal Model: Use a suitable animal model, such as rats or rabbits.[15] All procedures must be approved by an institutional animal care and use committee.

  • Implantation Surgery: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile polymer sample. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of inflammation or distress.

  • Explantation and Histology: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.[15][16]

  • Tissue Processing: Fix the tissue in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Microscopic Evaluation: A pathologist examines the stained tissue sections to evaluate the inflammatory response, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.[17]

Visualizations

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate expose_cells Expose Cells to Polymer for 24-72h cell_seeding->expose_cells polymer_prep Prepare Polymer Solutions polymer_prep->expose_cells mtt_assay MTT Assay (Metabolic Activity) expose_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) expose_cells->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability/ Cytotoxicity read_absorbance->calc_viability

Caption: Workflow for in vitro cytotoxicity testing of polymers.

In_Vivo_Implantation_Workflow start Sterilize Polymer Implant surgery Subcutaneous Implantation in Animal Model (e.g., Rat) start->surgery post_op Post-operative Monitoring (1-12 weeks) surgery->post_op explant Explantation of Implant & Surrounding Tissue post_op->explant histology Tissue Fixation, Sectioning, & H&E Staining explant->histology analysis Microscopic Evaluation of Tissue Response histology->analysis end Biocompatibility Assessment analysis->end

Caption: Workflow for in vivo subcutaneous implantation study.

References

A Comparative Analysis of Isohexylamine and Its Linear and Branched Amine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Reactivity

In the landscape of chemical synthesis and drug development, the selection of an appropriate amine building block is a critical decision that can significantly impact reaction outcomes, compound properties, and overall research timelines. Isohexylamine (4-methylpentan-1-amine), a primary branched amine, presents a unique profile of reactivity and physical properties. This guide provides a comprehensive comparative analysis of this compound against its linear isomer, n-hexylamine, and other branched amines, supported by quantitative data and detailed experimental methodologies to inform rational selection in research and development.

Physicochemical Properties: A Quantitative Comparison

The structural isomerism between this compound and n-hexylamine, along with other C6 amines, gives rise to distinct physicochemical properties. These differences, summarized in the table below, are crucial for considerations such as solvent selection, reaction temperature, and purification strategies.

PropertyThis compound (4-methylpentan-1-amine)n-HexylamineDi-n-hexylamine
Molecular Formula C₆H₁₅N[1]C₆H₁₅N[2]C₁₂H₂₇N[3]
Molecular Weight 101.19 g/mol [1][4]101.19 g/mol [5]185.35 g/mol [3]
Boiling Point 125 °C[4]131-132 °C[5]192-195 °C[3]
Melting Point -94.4 °C[4]-23 °C[5]3 °C[3]
Density 0.768 g/cm³[4]0.766 g/mL at 25 °C[5]0.795 g/mL at 25 °C[3]
Water Solubility Data not readily available12-14 g/L at 20 °C[2][6][7]0.3 g/L[3]
pKa of Conjugate Acid (R-NH₃⁺) ~10.6 (estimated)10.56 at 25 °C[5]11.0 at 25 °C[3]

The branched structure of this compound results in a lower boiling point compared to its linear counterpart, n-hexylamine. This is a consequence of reduced surface area and weaker van der Waals forces between branched molecules. The basicity of these primary amines, as indicated by the pKa of their conjugate acids, is very similar, with alkyl groups generally being electron-donating and increasing the electron density on the nitrogen atom.[8]

Reactivity: The Impact of Steric Hindrance

The primary determinant of reactivity differences between linear and branched amines of similar molecular weight is steric hindrance.[9] The bulky isobutyl group adjacent to the amino group in this compound presents a greater steric barrier compared to the linear hexyl group in n-hexylamine. This steric hindrance can significantly influence the rate of reactions where the amine acts as a nucleophile.

Experimental Protocols

To empirically determine the relative reactivity of this compound and n-hexylamine, a competitive acylation experiment can be performed.

Objective:

To determine the relative rate of acylation between this compound and n-hexylamine with a limiting amount of an acylating agent, such as benzoyl chloride.

Materials:
  • This compound

  • n-Hexylamine

  • Benzoyl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine (as a non-nucleophilic base)

  • Internal standard (e.g., dodecane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:
  • Preparation of Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts of this compound and n-hexylamine, along with a known amount of the internal standard, in anhydrous diethyl ether.

  • Initiation of Reaction: Cool the mixture in an ice bath and add a limiting amount (e.g., 0.5 equivalents relative to the total amines) of benzoyl chloride dropwise while stirring. Concurrently, add one equivalent of triethylamine to neutralize the HCl generated during the reaction.

  • Reaction Quenching: After a predetermined time (e.g., 30 minutes), quench the reaction by adding saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the resulting organic solution by GC-FID.

Data Interpretation:

The relative reactivity of the two amines is determined by the ratio of the corresponding amide products (N-isohexylbenzamide and N-hexylbenzamide). The peak areas of the two amides, corrected by their respective response factors (determined using pure standards), will indicate which amine reacted faster with the limited amount of benzoyl chloride. A higher proportion of N-hexylbenzamide would confirm the higher reactivity of the linear amine due to lower steric hindrance.[9]

Visualization of Factors Affecting Amine Reactivity

The interplay between electronic effects and steric hindrance is fundamental to understanding the nucleophilicity of amines. The following diagram illustrates this relationship.

Amine_Reactivity Factors Influencing Amine Nucleophilicity Reactivity Amine Nucleophilicity Electronic Electronic Effects (Electron Density on Nitrogen) Reactivity->Electronic Increases with Steric Steric Effects (Accessibility of Lone Pair) Reactivity->Steric Decreases with Alkyl_Groups Electron-Donating Alkyl Groups Electronic->Alkyl_Groups Branching Branching near Nitrogen Steric->Branching

References

A Researcher's Guide: Comparing LC-MS and Fluorescence Assays for the Quantification of Isohexylamine Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, accurately quantifying the cellular uptake of small molecules like isohexylamine is critical for understanding their mechanisms of action, pharmacokinetics, and potential efficacy. This compound, a primary aliphatic amine, serves as a model compound whose intracellular concentration can be determined by several analytical techniques. This guide provides an objective comparison between two prevalent methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and a fluorescence-based assay. We present supporting experimental protocols, performance data, and decision-making workflows to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Quantification by LC-MS with Dansyl Chloride Derivatization

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique renowned for its high selectivity and sensitivity. The method involves chromatographically separating the analyte from a complex mixture and then detecting it based on its unique mass-to-charge ratio. For small, polar molecules like this compound that may exhibit poor retention in reverse-phase chromatography and low ionization efficiency, a chemical derivatization step is often employed. Dansyl chloride is a versatile reagent that reacts with primary amines to form a stable, non-polar derivative that is more amenable to LC separation and readily ionized, significantly enhancing detection by mass spectrometry.[1]

Experimental Protocol: LC-MS
  • Cell Culture and Treatment:

    • Seed adherent cells (e.g., HeLa, A549) in a 12-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours in complete culture medium.

    • Aspirate the medium and wash the cells twice with 1 mL of pre-warmed phosphate-buffered saline (PBS).

    • Add 500 µL of PBS containing the desired concentration of this compound (e.g., 10 µM) to each well. Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Sample Preparation:

    • To terminate uptake, aspirate the this compound solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

    • Add 200 µL of ice-cold methanol containing an internal standard (e.g., d4-heptylamine) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 50 µL of Dansyl Chloride solution (2 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Centrifuge at 14,000 x g for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial with an insert.

    • Inject 5 µL onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Perform chromatographic separation using a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Detect the derivatized this compound and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

LCMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_seeding 1. Seed Cells in Plate incubation 2. Incubate 24h cell_seeding->incubation treatment 3. Treat with this compound incubation->treatment wash 4. Wash with Ice-Cold PBS treatment->wash lysis 5. Lyse Cells & Precipitate Proteins with Methanol + IS wash->lysis scrape 6. Scrape & Centrifuge lysis->scrape supernatant 7. Collect Supernatant scrape->supernatant add_buffer 8. Add Buffer & Dansyl-Cl supernatant->add_buffer incubate_deriv 9. Incubate 60°C add_buffer->incubate_deriv centrifuge_deriv 10. Centrifuge incubate_deriv->centrifuge_deriv inject 11. Inject on LC-MS/MS centrifuge_deriv->inject quantify 12. Quantify using MRM inject->quantify

Fig 1. Experimental workflow for LC-MS quantification of this compound.

Method 2: Quantification by Fluorescence Assay with Fluorescamine

Fluorescence-based assays offer a high-throughput and sensitive alternative for quantification. The method relies on a fluorogenic reagent, such as fluorescamine, which is itself non-fluorescent but reacts almost instantaneously with primary amines to yield a highly fluorescent product.[3] The intensity of the fluorescence is directly proportional to the amine concentration. This method is rapid and does not require complex instrumentation, making it suitable for screening applications.[4]

Experimental Protocol: Fluorescence Assay
  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

    • Aspirate the medium, wash twice with 100 µL of PBS.

    • Add 50 µL of PBS containing this compound. Incubate at 37°C for the desired time points.

  • Cell Lysis:

    • Terminate uptake by aspirating the solution and washing three times with 100 µL of ice-cold PBS.

    • Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 5 minutes at room temperature.

  • Fluorescence Reaction:

    • In a separate black 96-well plate, prepare a standard curve of this compound in the same lysis buffer.

    • Add 40 µL of cell lysate or standard to each well.

    • Prepare a fresh solution of Fluorescamine (3 mg/mL in acetone).

    • Using a multichannel pipette, rapidly add 10 µL of the fluorescamine solution to each well.

    • Mix immediately by shaking the plate for 1 minute.

  • Detection:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[3]

    • Determine the concentration of this compound in the cell lysates by interpolating from the standard curve.

    • (Optional) Normalize the result to the total protein content in each well, determined by a compatible protein assay (e.g., BCA assay).

Fluorescence_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_reaction Fluorescence Reaction cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-Well Plate incubation 2. Incubate 24h cell_seeding->incubation treatment 3. Treat with this compound incubation->treatment wash 4. Wash with Ice-Cold PBS treatment->wash lysis 5. Lyse Cells (e.g., Triton X-100) wash->lysis transfer 6. Transfer Lysate to Assay Plate lysis->transfer add_reagent 7. Add Fluorescamine Solution transfer->add_reagent mix_reagent 8. Mix Immediately add_reagent->mix_reagent read_plate 9. Read Fluorescence (Ex: 390nm, Em: 475nm) mix_reagent->read_plate quantify 10. Quantify vs. Standard Curve read_plate->quantify

Fig 2. Experimental workflow for fluorescence-based quantification of this compound.

Quantitative Performance Comparison

The choice between LC-MS and a fluorescence-based assay often depends on a trade-off between specificity, throughput, and available resources. The following table summarizes the key performance characteristics of each method for the quantification of this compound.

Parameter LC-MS with Dansylation Fluorescence Assay (Fluorescamine) Comments
Specificity Very HighModerateLC-MS can distinguish this compound from other structurally similar amines and metabolites.[2] The fluorescence assay will react with any primary amine in the lysate (e.g., amino acids, other metabolites), potentially overestimating the concentration.[4]
Sensitivity (LOQ) Low nM to high pM range (0.06-0.33 µM reported for similar derivatized amines)[5]Low µM to high nM range (picomolar sensitivity is achievable)[3]Both methods are highly sensitive. LC-MS often achieves slightly lower limits of quantification due to superior signal-to-noise.[5][6]
Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)LC-MS generally offers a broader linear range for quantification.
Throughput Low to Medium (10-15 min per sample)High (>100 samples per hour)The speed of plate readers makes fluorescence assays ideal for high-throughput screening.
Sample Prep Time High (2-3 hours including derivatization)Low (<30 minutes)The derivatization and extraction steps for LC-MS are more time-consuming.[2]
Cost (Instrument) HighLowMass spectrometers represent a significant capital investment compared to microplate readers.
Cost (Per Sample) Medium (solvents, columns, standards)Low (reagents, plates)The operational cost per sample is typically lower for fluorescence assays.

Guide to Method Selection

The decision to use LC-MS or a fluorescence assay should be guided by the specific research question.

  • For definitive quantification and metabolism studies, choose LC-MS. Its unparalleled specificity ensures that you are measuring only the compound of interest, which is crucial for pharmacokinetic studies or when analyzing potential metabolic breakdown products.

  • For high-throughput screening or initial uptake characterization, choose the Fluorescence Assay. Its speed, low cost, and simple workflow make it ideal for screening large compound libraries, optimizing uptake conditions (time, concentration), or for use in teaching labs. The lower specificity is a known limitation that can be accepted for initial comparative studies.

Decision_Tree start What is your primary experimental goal? q_specificity Is absolute specificity for This compound critical? start->q_specificity q_throughput Is high throughput (>50 samples) required? q_specificity->q_throughput No lcms Use LC-MS q_specificity->lcms Yes q_throughput->lcms No fluorescence Use Fluorescence Assay q_throughput->fluorescence Yes lcms_reason High Specificity Metabolite Identification Definitive Quantification lcms->lcms_reason fluorescence_reason High Throughput Lower Cost Rapid Screening fluorescence->fluorescence_reason

Fig 3. Decision tree for selecting an analytical method.

References

The Landscape of Cellular Delivery: A Comparative Analysis of Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and reliable methods to introduce nucleic acids into cells is a cornerstone of modern biological research and drug development. While a multitude of commercial transfection reagents dominate the market, the exploration of novel and cost-effective alternatives is a continuous effort. This guide provides a head-to-head comparison of prominent commercial transfection reagents, alongside an investigation into the potential of Isohexylamine as a transfection agent.

Initial investigations into the use of this compound as a transfection reagent did not yield specific studies or documented protocols for this application. Its primary characterization in scientific literature revolves around its chemical and physical properties rather than its utility in gene delivery. This suggests that this compound is not a commonly employed or validated transfection reagent at present.

In contrast, the market offers a variety of well-established commercial transfection reagents, each with distinct chemical compositions and mechanisms of action. These can be broadly categorized into lipid-based, polymer-based, and other chemical methods. This guide will focus on a comparative analysis of three widely used reagents: Lipofectamine™ 3000, FuGENE® HD, and Polyethylenimine (PEI).

Performance Comparison of Commercial Transfection Reagents

The selection of an appropriate transfection reagent is critical and often depends on the specific cell type, the nature of the nucleic acid being delivered, and the desired experimental outcome. Key performance indicators include transfection efficiency, cell viability (cytotoxicity), and ease of use.

ReagentCategoryTransfection EfficiencyCytotoxicityKey AdvantagesCommon Cell Lines
Lipofectamine™ 3000 Cationic LipidVery High[1][2][3]Moderate[2]Broad spectrum efficacy, effective for difficult-to-transfect cells.[3]HEK293, HeLa, A549, various cancer cell lines.[3]
FuGENE® HD Non-liposomalHigh[1][4]Low[4][5]Gentle on cells, suitable for sensitive cell lines.[5]HEK293, CHO, HeLa, various stem cells.[4][6]
Polyethylenimine (PEI) Cationic PolymerHigh[7][8][9]High (can be variable)[10]Cost-effective, suitable for large-scale transfections.[11]HEK293, CHO, HeLa.[9]

Note: Transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by experimental conditions. The information in this table represents a general overview based on available data.

Experimental Methodologies

Accurate and reproducible results in transfection experiments are contingent upon meticulous adherence to optimized protocols. Below are generalized protocols for the discussed commercial reagents. It is crucial to consult the manufacturer's specific instructions for the particular reagent and cell line being used.

General Transfection Workflow

The overarching process for transfection involves the formation of a complex between the nucleic acid and the transfection reagent, which is then introduced to the cells.

Transfection_Workflow cluster_preparation Preparation cluster_complex_formation Complex Formation cluster_transfection Transfection cluster_analysis Analysis Nucleic Acid Nucleic Acid Complex Complex Nucleic Acid->Complex Mix Transfection Reagent Transfection Reagent Transfection Reagent->Complex Mix Serum-Free Medium Serum-Free Medium Serum-Free Medium->Complex Dilute in Cells in Culture Cells in Culture Complex->Cells in Culture Add to Incubation Incubation Cells in Culture->Incubation Gene Expression Analysis Gene Expression Analysis Incubation->Gene Expression Analysis

General workflow of a typical transfection experiment.
Protocol for Lipid-Based Transfection (e.g., Lipofectamine™ 3000)

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • DNA-Lipid Complex Formation:

    • Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute the Lipofectamine™ 3000 reagent in the same serum-free medium. For some formulations, a P3000™ Reagent is also added to the diluted DNA.

    • Combine the diluted DNA and the diluted Lipofectamine™ reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection: Add the DNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before assaying for gene expression.

Protocol for Polymer-Based Transfection (e.g., PEI)
  • Cell Seeding: Seed cells to reach a target confluency of 50-70% on the day of transfection.

  • DNA-PEI Complex Formation:

    • Dilute the plasmid DNA in a serum-free medium or saline solution.

    • Dilute the PEI stock solution in the same medium.

    • Add the diluted PEI to the diluted DNA and mix immediately. Incubate at room temperature for 15-20 minutes. The ratio of PEI to DNA is a critical parameter to optimize.[11]

  • Transfection: Add the DNA-PEI complexes dropwise to the cell culture medium.

  • Post-Transfection: The medium may be changed after 4-6 hours to reduce cytotoxicity.

  • Incubation: Incubate for 24-72 hours before analysis.

Signaling and Cellular Uptake Pathways

The mechanism of entry into the cell is a key differentiator between transfection reagent types. Cationic lipids and polymers both rely on electrostatic interactions to condense negatively charged nucleic acids into nanoparticles. These complexes then interact with the negatively charged cell membrane to facilitate uptake.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Cell Reagent_NA_Complex Transfection Reagent- Nucleic Acid Complex (Positively Charged) Endocytosis Endocytosis Reagent_NA_Complex->Endocytosis Interaction with Cell Surface Cell_Membrane Cell Membrane (Negatively Charged) Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape ('Proton Sponge' Effect for PEI) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Gene_Expression Gene Expression Nucleus->Gene_Expression

Generalized mechanism of cellular uptake for transfection complexes.

For cationic polymers like PEI, the "proton sponge" effect is a widely accepted model for endosomal escape.[10] The buffering capacity of the polymer leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture, which releases the nucleic acid cargo into the cytoplasm.[10] Cationic lipids are thought to facilitate endosomal escape through fusion with or destabilization of the endosomal membrane.

References

Navigating the Biocompatibility Landscape of Isohexylamine Derivatives for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the in vivo applications of novel compounds, establishing robust biocompatibility is a cornerstone of preclinical success. This guide provides a comparative framework for validating the biocompatibility of isohexylamine derivatives, a class of compounds with potential in various biomedical applications. Due to the limited publicly available in vivo biocompatibility data specifically on this compound derivatives, this guide broadens the scope to include short-chain alkylamines as a proxy, offering a pathway for evaluation against established alternatives.

The guide will delve into the known toxicological considerations of alkylamines, propose a comprehensive suite of experimental protocols for biocompatibility assessment, and visually map out key pathways and workflows to aid in experimental design and data interpretation.

Performance Comparison: this compound Derivatives vs. Established Alternatives

While specific quantitative biocompatibility data for this compound derivatives is scarce, we can infer potential challenges and benchmarks by examining related alkylamines and comparing them to gold-standard biocompatible materials. The primary concerns with alkylamines revolve around their potential for cytotoxicity and inflammatory responses, largely influenced by their chain length, concentration, and pH-dependent ionization state.[1][2]

ParameterShort-Chain Alkylamine Derivatives (e.g., this compound)Polyethylene Glycol (PEG) DerivativesLipid-Based Nanoparticles (e.g., LNPs)
Biocompatibility Profile Generally considered cytotoxic and can induce inflammatory responses.[3][4] Toxicity is often dose- and structure-dependent.High biocompatibility, low immunogenicity, and excellent solubility. Widely used to improve the in vivo performance of drugs.Generally biocompatible and biodegradable. Composition can be tuned to optimize delivery and minimize toxicity.
In Vivo Half-Life Expected to be short due to rapid clearance, unless modified.Can be tailored by adjusting PEG chain length, leading to prolonged circulation times.Variable, depending on size, charge, and surface modifications. Can be engineered for sustained release.
Cellular Interaction Cationic nature can lead to strong, non-specific interactions with cell membranes, potentially causing membrane disruption."Stealth" properties reduce non-specific protein adsorption and cellular uptake, minimizing immune recognition.Can be functionalized with ligands for targeted cellular uptake. Mechanism of entry is often endocytosis.
Key Applications Gene delivery (cationic polymers), surface modification of materials.[5]Drug conjugation, nanoparticle coating, hydrogels for tissue engineering.Delivery of nucleic acids (e.g., mRNA vaccines), small molecules, and proteins.
Potential Drawbacks Potential for dose-dependent toxicity, hemolysis, and immunogenicity.[6]Can sometimes elicit anti-PEG antibodies, leading to accelerated clearance. Accumulation in certain organs.Potential for inflammatory responses depending on the lipid composition. Manufacturing complexity.

Experimental Protocols for Biocompatibility Validation

A thorough in vivo biocompatibility assessment is critical. The following experimental protocols, based on established standards like the ISO 10993 series, provide a roadmap for evaluating this compound derivatives.[7][8]

In Vitro Cytotoxicity Assays
  • Objective: To assess the general toxicity of the compound on cultured cells.

  • Methodology (MTT Assay):

    • Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate and incubate for 24 hours.

    • Introduce the this compound derivative at varying concentrations to the cell media. Include positive (e.g., Triton X-100) and negative (cell media only) controls.

    • Incubate for 24-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Hemolysis Assay
  • Objective: To evaluate the lytic effect of the compound on red blood cells.

  • Methodology:

    • Collect fresh whole blood from a suitable animal model (e.g., rabbit) in tubes containing an anticoagulant.

    • Prepare a 2% red blood cell (RBC) suspension in phosphate-buffered saline (PBS).

    • Add the this compound derivative at various concentrations to the RBC suspension. Use water as a positive control (100% hemolysis) and PBS as a negative control.

    • Incubate the samples at 37°C for 2 hours with gentle agitation.

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis relative to the positive control.

Acute In Vivo Toxicity Study
  • Objective: To determine the short-term systemic toxicity and to identify a potential lethal dose.

  • Methodology:

    • Administer the this compound derivative to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous, intraperitoneal).

    • Include a control group receiving the vehicle only.

    • Monitor the animals for signs of toxicity, morbidity, and mortality over a period of 14 days.

    • Record changes in body weight, food and water consumption, and clinical observations.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

    • Collect blood samples for hematology and serum biochemistry analysis to assess organ function.[9]

Histopathological Analysis
  • Objective: To examine tissues for signs of inflammation, necrosis, or other pathological changes.

  • Methodology:

    • Collect major organs (liver, kidney, spleen, lungs, heart) and tissue from the administration site.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the fixed tissues, embed them in paraffin, and section them into thin slices.

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

    • A certified pathologist should examine the slides microscopically for any pathological changes.

Visualizing Workflows and Pathways

To further clarify the evaluation process and potential biological interactions, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies (Rodent Model) Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Hemolysis Assay Hemolysis Assay Cytotoxicity Assays\n(e.g., MTT, LDH)->Hemolysis Assay Genotoxicity Assays\n(e.g., Ames, Micronucleus) Genotoxicity Assays (e.g., Ames, Micronucleus) Hemolysis Assay->Genotoxicity Assays\n(e.g., Ames, Micronucleus) Acute Systemic Toxicity\n(Dose Escalation) Acute Systemic Toxicity (Dose Escalation) Genotoxicity Assays\n(e.g., Ames, Micronucleus)->Acute Systemic Toxicity\n(Dose Escalation) Hematology & Blood Chemistry Hematology & Blood Chemistry Acute Systemic Toxicity\n(Dose Escalation)->Hematology & Blood Chemistry Histopathology of Major Organs Histopathology of Major Organs Biocompatibility Decision Biocompatibility Decision Histopathology of Major Organs->Biocompatibility Decision Hematology & Blood Chemistry->Histopathology of Major Organs Initial Compound\n(this compound Derivative) Initial Compound (this compound Derivative) Initial Compound\n(this compound Derivative)->Cytotoxicity Assays\n(e.g., MTT, LDH)

Caption: Workflow for Biocompatibility Evaluation.

G Cationic this compound Derivative Cationic this compound Derivative Cell Membrane (Negative Charge) Cell Membrane (Negative Charge) Cationic this compound Derivative->Cell Membrane (Negative Charge) Electrostatic Interaction Inflammatory Response Inflammatory Response Cationic this compound Derivative->Inflammatory Response Immune Cell Activation Membrane Disruption Membrane Disruption Cell Membrane (Negative Charge)->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Inflammatory Response->Reactive Oxygen Species (ROS) Production Apoptosis Apoptosis Reactive Oxygen Species (ROS) Production) Reactive Oxygen Species (ROS) Production) Reactive Oxygen Species (ROS) Production)->Apoptosis

Caption: Potential Cellular Toxicity Pathways.

G cluster_0 Comparison of Delivery Vectors Functionalized this compound Functionalized this compound + High Cellular Uptake (Potentially Non-specific) + Potential for Endosomal Escape - Inherent Cytotoxicity Concerns PEGylated Lipid Nanoparticle PEGylated Lipid Nanoparticle + 'Stealth' Characteristics (Reduced Opsonization) + Tunable Drug Loading and Release - Potential for Anti-PEG Immunity

Caption: Logical Comparison of Delivery Systems.

References

Cross-Validation of Aliphatic Amine Polymer Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key characterization techniques for aliphatic amine polymers. Due to the limited availability of published data specifically for poly(isohexylamine), this document presents a representative cross-validation framework using expected data from a model aliphatic amine polymer. The methodologies and comparative data tables provided herein serve as a practical reference for researchers engaged in the synthesis and characterization of similar polymers, facilitating robust data validation and interpretation.

Data Presentation: Comparative Analysis of Characterization Techniques

The following tables summarize the expected quantitative data from various analytical methods used to characterize a model aliphatic amine polymer. This allows for a direct comparison of the types of information each technique provides.

Table 1: Molecular Weight and Polydispersity

TechniqueParameterRepresentative ValueAlternative Technique(s)
Gel Permeation Chromatography (GPC)Number-Average Molecular Weight (Mn)10,000 g/mol Light Scattering, Osmometry
Weight-Average Molecular Weight (Mw)15,000 g/mol Light Scattering
Polydispersity Index (PDI)1.5-

Table 2: Structural and Functional Group Analysis

TechniqueObservationInterpretationAlternative Technique(s)
Nuclear Magnetic Resonance (¹H NMR)Peaks corresponding to alkyl chain protons and amine protonsConfirms the primary structure and monomer incorporationFTIR, Raman Spectroscopy
Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic N-H stretching and bending vibrations, C-H stretchingPresence of amine and alkyl functional groups¹H NMR, Raman Spectroscopy

Table 3: Thermal Properties

TechniqueParameterRepresentative ValueAlternative Technique(s)
Thermogravimetric Analysis (TGA)Decomposition Temperature (Td)300 °C-
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)85 °C[1][2]Dynamic Mechanical Analysis (DMA)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation of results.

Gel Permeation Chromatography (GPC)

Purpose: To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

Methodology:

  • System: Agilent 1260 Infinity II GPC/SEC System.

  • Columns: Two PLgel 5 µm MIXED-D columns in series.

  • Mobile Phase: Tetrahydrofuran (THF) with 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35 °C.

  • Detector: Refractive Index (RI) detector.

  • Calibration: Polystyrene standards.

  • Sample Preparation: The polymer is dissolved in the mobile phase at a concentration of 2 mg/mL and filtered through a 0.45 µm PTFE filter before injection.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the polymer.

Methodology:

  • Spectrometer: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Concentration: 10 mg of polymer in 0.7 mL of solvent.

  • Parameters: 16 scans, 2s relaxation delay.

  • Referencing: The residual solvent peak (¹H: δ 7.26 ppm for CDCl₃) is used as an internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the polymer.

Methodology:

  • Spectrometer: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scans: 16 scans.

  • Resolution: 4 cm⁻¹.

  • Range: 4000-400 cm⁻¹.

  • Sample Preparation: A small amount of the solid polymer is placed directly on the ATR crystal.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the polymer.

Methodology:

  • Instrument: TA Instruments Discovery TGA 55.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • Instrument: TA Instruments Discovery DSC 25.

  • Sample Size: 5-10 mg in a sealed aluminum pan.

  • Method: Heat-cool-heat cycle.

    • Heat from 25 °C to 150 °C at 10 °C/min.

    • Cool to -50 °C at 10 °C/min.

    • Heat from -50 °C to 200 °C at 10 °C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Analysis: The Tg is determined from the second heating scan.

Visualizations

The following diagrams illustrate the logical workflow for polymer characterization and a hypothetical signaling pathway where an aliphatic amine polymer-based gene delivery vector might be involved.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Cross-Validation Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (e.g., Precipitation) Crude_Polymer->Purification GPC GPC (Molecular Weight) Purification->GPC NMR NMR (Structure) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR TGA TGA (Thermal Stability) Purification->TGA DSC DSC (Glass Transition) Purification->DSC Data_Analysis Comparative Data Analysis GPC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis

Caption: Workflow for the synthesis, purification, and characterization of an aliphatic amine polymer.

Gene_Delivery_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments Polyplex Polymer/pDNA Complex (Polyplex) Endocytosis Endocytosis Polyplex->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape 2. pH drop Cytosol Cytosol Endosomal_Escape->Cytosol 3. Release of pDNA Nucleus Nucleus Cytosol->Nucleus 4. Nuclear Import Transcription Transcription Nucleus->Transcription 5. Gene Expression Protein Therapeutic Protein Transcription->Protein

Caption: Hypothetical signaling pathway for gene delivery using a cationic aliphatic amine polymer.

References

Benchmarking the gene silencing efficiency of Isohexylamine-siRNA complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Non-Viral siRNA Delivery Systems for Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of commonly employed non-viral small interfering RNA (siRNA) delivery systems, offering a comparative analysis of their gene silencing efficiency, cytotoxicity, and underlying protocols. Given the challenge of delivering naked siRNA molecules across cellular membranes, various carriers have been developed to protect siRNA from degradation and facilitate its uptake into the cytoplasm where it can exert its gene-silencing effects. This guide focuses on two major classes of synthetic non-viral vectors: lipid-based nanoparticles and polymer-based nanoparticles, and compares their performance with the widely-used commercial transfection reagent, Lipofectamine™ RNAiMAX.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the gene silencing efficiency and cytotoxicity of different siRNA delivery systems based on published studies.

Table 1: Gene Silencing Efficiency of Various siRNA Delivery Systems

Delivery System ClassSpecific ExampleCell LineTarget GenesiRNA ConcentrationGene Knockdown Efficiency (%)
Lipid-Based DLinKC2-DMA LNPbmMΦGAPDH5 µg/ml80%[1]
DLin-MC3-DMA LNPMouse HepatocytesFactor VII~0.005 mg/kg (in vivo)ED50
Lipidoid (86N15–98O13)Mouse HepatocytesFactor VII1.5 mg/kg (in vivo)IC50 (~85% at 5 mg/kg)[2]
Polymer-Based Bioreducible PBAEPrimary Human GlioblastomaGFP5 nM76%[3]
PLGA-PEI NanoparticlesHeLa-LucLuciferaseNot specifiedEffective silencing
Polycatechol (P2)HeLaLuciferase0.5 µg~80%[4]
Commercial Reagent Lipofectamine™ RNAiMAXhES CellsOct4Not specified~90%[5]
Lipofectamine™ RNAiMAXBEAS-2BVarious5-10 nM80-90%[6]
Lipofectamine™ RNAiMAXHeLaGAPDH30 nM>80%[7]

Table 2: Cytotoxicity Profile of siRNA Delivery Systems

Delivery System ClassSpecific ExampleCell LineKey Observation
Lipid-Based DLinK-DMA & DLinKC2-DMA LNPbmMΦLess toxic than DLinDMA[1]
Polymer-Based Bioreducible PBAEPrimary Human GlioblastomaNo significant cytotoxicity (6 ± 12%)[3]
PLGA-PEI NanoparticlesNot specifiedLack of cytotoxicity adds to their potential
Commercial Reagent Lipofectamine™ RNAiMAXHuh7.5 and HepG2Lower cell viability compared to GenMute™[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and should be optimized for specific cell types and experimental conditions.

Formulation of siRNA Complexes

a) Lipid-Based Nanoparticle (LNP-siRNA) Formulation (General)

  • Prepare individual stock solutions of lipids (e.g., ionizable cationic lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol.

  • Mix the lipid solutions in the desired molar ratios to create the lipid mixture.

  • Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Rapidly mix the ethanolic lipid solution with the aqueous siRNA solution at a controlled flow rate to initiate self-assembly of the LNPs.

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP-siRNA formulation.

b) Polymer-Based Nanoparticle (Polyplex) Formulation (General)

  • Dissolve the cationic polymer in an appropriate buffer (e.g., nuclease-free water or a mild buffer).

  • Dilute the siRNA stock solution in the same buffer.

  • Add the polymer solution to the siRNA solution dropwise while gently vortexing.

  • Allow the mixture to incubate at room temperature for 15-30 minutes to allow for complex formation.

  • The resulting polymer/siRNA polyplexes are ready for use in cell culture.

c) Lipofectamine™ RNAiMAX Complex Formation (for a 24-well plate) [9][10]

  • Dilute 6 pmol of siRNA in 50 µl of Opti-MEM™ I Reduced Serum Medium without serum and mix gently.

  • Gently mix Lipofectamine™ RNAiMAX reagent, then dilute 1 µl in 50 µl of Opti-MEM™ I Reduced Serum Medium and mix gently.

  • Combine the diluted siRNA with the diluted Lipofectamine™ RNAiMAX.

  • Incubate for 5 minutes at room temperature to allow the complexes to form.

In Vitro Transfection of Adherent Cells
  • Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 24-well) in antibiotic-free growth medium such that they are 30-50% confluent at the time of transfection.[9]

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the prepared siRNA complexes (from one of the protocols above) to each well.

    • Add fresh, complete growth medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to quantify gene and protein expression.

Quantification of Gene Silencing
  • RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or a TaqMan probe-based assay.

    • Use primers specific to the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Include non-transfected cells and cells transfected with a non-targeting (scrambled) siRNA as controls.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. The percentage of gene knockdown is calculated as: (1 - 2^(-ΔΔCt)) * 100%.

b) Western Blot for Protein Level Analysis

  • Protein Extraction: Lyse the transfected and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the reduction in protein level.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and transfect with the siRNA complexes as described above.

  • At the desired time point post-transfection (e.g., 48 or 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways related to siRNA-mediated gene silencing.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis siRNA siRNA Design & Synthesis Complex siRNA-Vehicle Complex Formation siRNA->Complex DeliveryVehicle Delivery Vehicle (e.g., Lipid, Polymer) DeliveryVehicle->Complex Transfection Transfection Complex->Transfection CellCulture Cell Culture & Seeding CellCulture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Harvest Cell Harvesting Incubation->Harvest qRT_PCR qRT-PCR (mRNA level) Harvest->qRT_PCR WesternBlot Western Blot (Protein level) Harvest->WesternBlot Cytotoxicity Cytotoxicity Assay Harvest->Cytotoxicity

Caption: Experimental workflow for benchmarking siRNA delivery efficiency.

sirna_pathway cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway siRNA_Complex siRNA-Delivery Vehicle Complex Endocytosis Endocytosis siRNA_Complex->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape siRNA_Cytoplasm siRNA in Cytoplasm EndosomalEscape->siRNA_Cytoplasm RISC_Loading RISC Loading siRNA_Cytoplasm->RISC_Loading RISC_Activation Activated RISC RISC_Loading->RISC_Activation mRNA_Targeting mRNA Target Recognition RISC_Activation->mRNA_Targeting mRNA_Cleavage mRNA Cleavage & Degradation mRNA_Targeting->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of siRNA-mediated gene silencing.

delivery_comparison cluster_lipid Lipid-Based cluster_polymer Polymer-Based cluster_commercial Commercial Reagent Start siRNA Delivery Lipid Lipid Nanoparticles (LNPs) Start->Lipid Polymer Polymeric Nanoparticles Start->Polymer Commercial Lipofectamine™ RNAiMAX Start->Commercial Lipid_Pros Pros: - High efficiency in vivo - Clinically advanced Lipid->Lipid_Pros Lipid_Cons Cons: - Potential toxicity - RES uptake Lipid->Lipid_Cons Polymer_Pros Pros: - Tunable properties - Biocompatible options Polymer->Polymer_Pros Polymer_Cons Cons: - Lower efficiency than lipids - Polydispersity Polymer->Polymer_Cons Commercial_Pros Pros: - High in vitro efficiency - Standardized protocol Commercial->Commercial_Pros Commercial_Cons Cons: - In vitro use primarily - Cell-type dependent toxicity Commercial->Commercial_Cons

Caption: Comparison of siRNA delivery vector characteristics.

References

Safety Operating Guide

Safe Disposal of Isohexylamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of isohexylamine are critical for ensuring laboratory safety and environmental protection. This compound is a flammable, corrosive, and toxic aliphatic amine that requires careful handling throughout its lifecycle, including disposal. This guide provides a comprehensive, step-by-step procedure for its safe disposal, in line with established safety protocols and regulatory requirements.

Immediate Safety and Hazard Profile

Before handling this compound, it is essential to be aware of its hazards. This substance can cause severe skin burns and eye damage, is toxic if swallowed or in contact with skin, and is harmful to aquatic life.[1][2] Always handle this compound in a well-ventilated area or under a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]

Table 1: this compound Hazard and Safety Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Flammable Liquid Flammable liquid and vapor (Category 3).[2]🔥Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[3]
Acute Toxicity (Oral) Toxic if swallowed (Category 3).[2]💀Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately.[3]
Acute Toxicity (Dermal) Toxic in contact with skin (Category 3).[2]💀Wear protective gloves and clothing. If on skin, take off immediately all contaminated clothing and rinse skin with water.[3]
Skin Corrosion Causes severe skin burns and eye damage (Category 1A/1B).[1][2]corrosiveWear protective gloves, clothing, eye, and face protection. Immediately call a POISON CENTER or doctor if exposed.[3]
Aquatic Hazard Toxic or harmful to aquatic life with long-lasting effects.[3]môi trườngAvoid release to the environment.

Step-by-Step Disposal Protocol

The mandated procedure for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[4][5] Direct disposal via sanitary sewer or regular trash is strictly prohibited.[2][4]

Methodology: Waste Collection and Storage

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous waste.[4][6]

  • Collect waste this compound in a dedicated waste container. Do not mix it with other waste streams, especially incompatible materials like acids, strong oxidizing agents, or acid chlorides.[3][7]

2. Container Selection and Labeling:

  • Use a container that is in good condition and compatible with this compound. The original product container is often a suitable choice.[6][7]

  • The container must have a secure, tightly sealing cap to prevent leaks or vapor release.[6][7]

  • Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[7] Avoid using chemical formulas or abbreviations.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][8]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential spills.

  • Keep the waste container closed at all times except when adding waste.[5][7]

4. Arranging for Disposal:

  • Once the container is full or you no longer need to add to it, contact your institution's EHS department to schedule a hazardous waste pickup.[4][8]

  • Follow your institution's specific procedures for requesting a waste collection, which may involve filling out an online form or attaching a specific waste tag to the container.

5. Handling Spills:

  • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material in a designated hazardous waste container, label it appropriately, and dispose of it through the EHS office.[4]

6. Empty Container Disposal:

  • Empty containers that once held this compound must be managed as hazardous waste.[4][9]

  • Triple-rinse the empty container with a solvent capable of removing the chemical residue.[4][9]

  • Crucially, collect the solvent rinsate as hazardous waste. [4][9] This rinsate is also considered hazardous and must be collected in a properly labeled container for EHS pickup.

  • After triple-rinsing and collecting the rinsate, deface or remove the original label from the container. It may then be disposed of as regular laboratory glass or plastic waste, as per your institution's policy.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal & Final Steps start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes (e.g., Acids) ppe->segregate container Select Compatible Container label_container Label Container: 'HAZARDOUS WASTE' 'this compound' container->label_container saa Store Sealed Container in Secondary Containment (Satellite Accumulation Area) label_container->saa segregate->container spill Spill Occurs? saa->spill cleanup Absorb with Inert Material Collect as Hazardous Waste spill->cleanup Yes empty_container Container Empty? spill->empty_container No request_pickup Request Waste Pickup from EHS/Safety Office cleanup->request_pickup end Waste Collected by EHS for Final Disposal request_pickup->end empty_container->request_pickup No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and corrosive substances like Isohexylamine. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a safe working environment.

Chemical Safety Profile

This compound is a flammable liquid and vapor that is toxic if swallowed or in contact with skin.[1] It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[1] Understanding its chemical properties is the first step toward safe handling.

PropertyValue
Molecular Formula C6H15N
Molecular Weight 101.19 g/mol [2][3][4]
Boiling Point 125°C at 760 mmHg[3][5]
Flash Point 25.7°C[3][5]
Density 0.768 g/cm³[3][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Change gloves frequently, especially after contact.[7]Prevents skin contact, which can cause severe burns and toxicity.[1]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Protects against splashes that can cause severe eye damage.[2]
Body Protection Flame-retardant and antistatic protective clothing. A lab coat buttoned to cover as much skin as possible.[6]Shields skin from splashes and potential ignition sources due to the flammable nature of this compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator is required.[6]Prevents inhalation of vapors which are destructive to the upper respiratory tract.

Operational Plan: Step-by-Step Handling Protocol

Following a strict protocol for handling this compound minimizes the risk of exposure and accidents.

Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Assemble all necessary PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Have a spill kit readily available with absorbent materials.

Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the vapor can form explosive mixtures with air.[1]

  • Use Non-Sparking Tools: Employ tools that do not generate sparks.[1][8]

  • Avoid Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[8]

  • Maintain Container Integrity: Keep the container tightly closed when not in use.[1] Opened containers must be resealed and kept upright.[1]

Post-Handling:

  • Decontamination: Immediately change any contaminated clothing.

  • Hygiene: Wash hands and face thoroughly after handling the substance.

Emergency Procedures

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Cleanup: Collect spillage with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[1]

First Aid:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

  • If inhaled: Move the person to fresh air and call a physician.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Collection:

  • Containerization: Collect waste in its original container or a compatible, properly labeled container. Do not mix with other waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

Disposal Method:

  • Waste material must be disposed of in accordance with national and local regulations. This typically involves incineration by a licensed hazardous waste disposal company.

Visual Workflow for Handling this compound

Isohexylamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Prepare Spill Kit C->D E Ground and Bond Equipment D->E F Use Non-Sparking Tools E->F G Dispense this compound F->G H Seal Container Tightly G->H O Spill Occurs G->O P Exposure Occurs G->P I Decontaminate Work Area H->I J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L Collect Waste in Labeled Container K->L M Store in Designated Area L->M N Arrange for Professional Hazardous Waste Disposal M->N Q Follow Spill Management Protocol O->Q R Administer First Aid and Seek Medical Attention P->R

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Isohexylamine

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